molecular formula C12H14O3 B15621000 Asperbisabolane L

Asperbisabolane L

Cat. No.: B15621000
M. Wt: 206.24 g/mol
InChI Key: KPEQVMAFNAFAQU-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asperbisabolane L is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(E)-4-(2-hydroxy-4-methylphenyl)pent-3-enoic acid

InChI

InChI=1S/C12H14O3/c1-8-3-5-10(11(13)7-8)9(2)4-6-12(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15)/b9-4+

InChI Key

KPEQVMAFNAFAQU-RUDMXATFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Asperbisabolane-type Sesquiterpenoids: Structure, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The bisabolane-type sesquiterpenoids represent a diverse and biologically significant class of natural products. Within this class, compounds isolated from fungi of the genus Aspergillus have garnered considerable attention for their unique structural features and potential therapeutic applications. While the specific compound "Asperbisabolane L" is not found in the current scientific literature, this guide provides a comprehensive overview of the chemical structure, isolation, and characterization of closely related and recently discovered Asperbisabolane-type sesquiterpenoids. This document will serve as a technical resource for researchers engaged in natural product chemistry, mycology, and drug discovery, offering insights into the methodologies used to elucidate the structures of these complex molecules.

The genus Aspergillus is a rich source of novel secondary metabolites, including a variety of bisabolane (B3257923) sesquiterpenoids. These compounds often exhibit interesting biological activities, including antimicrobial and cytotoxic effects, making them attractive targets for further investigation.

I. General Chemical Structure of Asperbisabolane-type Sesquiterpenoids

Asperbisabolane-type sesquiterpenoids are characterized by a C15 backbone, typically featuring a substituted cyclohexane (B81311) or cyclohexene (B86901) ring and a side chain. The core structure is derived from the bisabolane skeleton. Modifications to this basic scaffold, such as the introduction of hydroxyl groups, carboxylic acids, epoxides, and the formation of dimers or other complex ring systems, give rise to the vast structural diversity observed in this family of compounds.

Recent studies on fungi, particularly marine-derived Aspergillus species, have led to the isolation of several new bisabolane derivatives. For instance, Aspergoterpenins A–D were isolated from an endophytic fungus Aspergillus versicolor. Aspergoterpenin A is notable for its characteristic ketal bridged-ring system within a degraded bisabolane-type structure. Similarly, three new phenolic bisabolane sesquiterpenoid dimers, Disydonols A-C, were isolated from a marine-derived Aspergillus sp.[1][2] Two new bisabolane-type sesquiterpenoids, aspergillolanoids A and B, were also recently isolated from the deep-sea-derived fungus Aspergillus sp. WHUF05242.[3]

II. Experimental Protocols for Isolation and Structure Elucidation

The isolation and structural characterization of novel Asperbisabolane-type sesquiterpenoids involve a series of meticulous experimental procedures. The general workflow is outlined below.

1. Fungal Cultivation and Extraction:

  • Strain and Culture Conditions: The producing fungal strain (e.g., Aspergillus versicolor, Aspergillus sp.) is typically cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth, Czapek's medium) for a specific period (e.g., 14-30 days) under controlled temperature and agitation to promote the production of secondary metabolites.

  • Extraction: The fungal mycelium and the culture broth are separated by filtration. The broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) (EtOAc). The mycelium is often extracted with a mixture of solvents like methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2). The organic extracts are then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

  • Column Chromatography: The crude extract is subjected to multiple steps of column chromatography to separate the complex mixture of compounds. A variety of stationary phases are employed, including silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often with a C18 column and a gradient elution system of solvents like methanol-water or acetonitrile-water.

3. Structure Elucidation:

The purified compounds are subjected to a range of spectroscopic techniques to determine their chemical structure.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are conducted to elucidate the detailed structure, including the carbon skeleton and relative stereochemistry. These experiments typically include:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon-13 NMR)

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

  • Optical Rotation: The specific rotation is measured to determine the chirality of the molecule.

  • Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) is often used in conjunction with quantum chemical calculations to determine the absolute configuration of stereocenters.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry of the molecule.[3]

III. Quantitative Data Summary

The following table summarizes the types of quantitative data typically collected during the structure elucidation of Asperbisabolane-type sesquiterpenoids, with hypothetical examples for a representative compound.

ParameterMethodTypical Value/Data
Molecular Formula HRESIMSC₁₅H₂₂O₃ (Example)
Molecular Weight HRESIMS250.1569 (Calculated for C₁₅H₂₂O₃: 250.1564) (Example)
Specific Rotation Polarimetry[α]²⁰D +45.2 (c 0.1, MeOH) (Example)
¹H NMR NMR SpectroscopyChemical shifts (δ in ppm), coupling constants (J in Hz) for each proton. For example: δH 3.75 (1H, dd, J = 10.5, 4.5 Hz, H-5).
¹³C NMR NMR SpectroscopyChemical shifts (δ in ppm) for each carbon. For example: δC 172.5 (C-1), 78.2 (C-5).
UV/Vis Absorption UV/Vis Spectroscopyλmax (log ε) in nm. For example: 210 (4.25), 280 (3.10) nm.
IR Absorption IR Spectroscopyνmax in cm⁻¹. For example: 3400 (OH), 1710 (C=O), 1640 (C=C) cm⁻¹.

IV. Diagrams and Workflows

Experimental Workflow for Isolation and Structure Elucidation

The following diagram illustrates the typical workflow for the isolation and structure elucidation of novel Asperbisabolane-type sesquiterpenoids from a fungal source.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation start Fungal Strain (e.g., Aspergillus sp.) culture Liquid or Solid Culture start->culture Inoculation extraction Solvent Extraction (e.g., EtOAc, MeOH) culture->extraction crude_extract Crude Extract extraction->crude_extract cc Column Chromatography (Silica, Sephadex, ODS) crude_extract->cc fractions Fractions cc->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure Compound hplc->pure_compound spectroscopy Spectroscopic Analysis (HRESIMS, 1D/2D NMR) pure_compound->spectroscopy chiral_analysis Chiral Analysis (Optical Rotation, ECD) pure_compound->chiral_analysis xray X-ray Crystallography (if crystals are obtained) pure_compound->xray structure Chemical Structure (Asperbisabolane-type) spectroscopy->structure chiral_analysis->structure xray->structure

Caption: General experimental workflow for the isolation and structure elucidation of Asperbisabolane-type sesquiterpenoids.

The study of Asperbisabolane-type sesquiterpenoids from Aspergillus species is a dynamic and promising field of natural product research. The structural diversity and biological potential of these compounds underscore the importance of continued exploration of fungal metabolomes. The experimental protocols and analytical techniques detailed in this guide provide a solid foundation for researchers aiming to isolate and characterize novel bioactive molecules. While "this compound" remains elusive in the current body of literature, the methodologies presented here are directly applicable to the discovery and elucidation of this and other new members of the expansive bisabolane family.

References

In-Depth Technical Guide to the Isolation of Asperbisabolane L from Aspergillus sydowii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Asperbisabolane L, a phenolic bisabolane (B3257923) sesquiterpenoid, from the marine-derived fungus Aspergillus sydowii. The methodologies, quantitative data, and bioactivity detailed herein are compiled from primary scientific literature to serve as a valuable resource for natural product researchers, chemists, and pharmacologists.

Overview of this compound

This compound is one of fourteen unique phenolic bisabolanes (designated Asperbisabolanes A-N) first isolated from the deep-sea sediment-derived fungus Aspergillus sydowii MCCC 3A00324.[1] These compounds belong to the bisabolane class of sesquiterpenoids, which are known for their structural diversity and a wide range of biological activities. The isolation and characterization of these novel compounds, including this compound, have contributed to the growing library of bioactive marine natural products.

Experimental Protocols

The following sections detail the key experimental procedures for the isolation and characterization of this compound.

Fungal Strain and Fermentation

The producing organism is the fungus Aspergillus sydowii MCCC 3A00324, which was isolated from a deep-sea sediment sample.

Fermentation Protocol:

  • Seed Culture: The fungal strain is cultured on potato dextrose agar (B569324) (PDA) plates at 28°C for 5 days. Agar plugs are then used to inoculate seed flasks containing a liquid medium.

  • Large-Scale Fermentation: The seed culture is transferred to a larger volume of liquid fermentation medium. The composition of the medium is critical and typically consists of a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

  • Incubation: The fermentation is carried out under specific conditions of temperature and agitation for a defined period to allow for the optimal production of secondary metabolites, including this compound.

Extraction and Isolation

The extraction and isolation process involves a multi-step chromatographic separation.

Extraction:

  • The entire fermentation broth is harvested and subjected to solvent extraction, typically with ethyl acetate (B1210297) (EtOAc).

  • The organic solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation Workflow:

The crude extract is subjected to a series of chromatographic techniques to purify this compound.

Isolation_Workflow crude_extract Crude EtOAc Extract vlc Vacuum Liquid Chromatography (VLC) (Silica Gel) crude_extract->vlc fractions Elution with Solvent Gradient (e.g., Petroleum Ether/EtOAc) vlc->fractions mci_gel MCI Gel Column Chromatography fractions->mci_gel mci_fractions Elution with MeOH/H2O Gradient mci_gel->mci_fractions sephadex Sephadex LH-20 Column mci_fractions->sephadex hplc Semi-preparative HPLC (ODS column, MeCN/H2O) sephadex->hplc asperbisabolane_l Pure this compound hplc->asperbisabolane_l Signaling_Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 nf_kb NF-κB Pathway tlr4->nf_kb inos iNOS Expression nf_kb->inos no Nitric Oxide (NO) Production inos->no asper_l This compound asper_l->inos Inhibition

References

The intricate pathway of bisabolane sesquiterpenoid biosynthesis: A technical guide for researchers and drug development professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic cascade, regulatory mechanisms, and metabolic engineering strategies for the production of bisabolane (B3257923) sesquiterpenoids.

Bisabolane sesquiterpenoids, a class of C15 isoprenoid compounds, are of significant interest to the pharmaceutical and biotechnology industries due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding their biosynthesis is crucial for developing sustainable production platforms and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the bisabolane biosynthesis pathway, detailing the enzymatic steps, regulatory controls, and key experimental methodologies for its study and manipulation.

The Core Biosynthetic Pathway: From Simple Precursors to a Complex Scaffold

The biosynthesis of bisabolane sesquiterpenoids originates from two primary precursor pathways that supply the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2][3] In eukaryotes, the Mevalonate (MVA) pathway , located in the cytosol, is the primary source of these precursors for sesquiterpenoid synthesis.[1][4][5] In contrast, prokaryotes and plant plastids utilize the Methylerythritol Phosphate (MEP) pathway .[1][6]

The key steps in the biosynthesis of the bisabolane scaffold are as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP).[7][8] This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS) .[6] FPP serves as the universal precursor for all sesquiterpenoids.[7][8]

  • Cyclization by Bisabolene (B7822174) Synthase: The crucial cyclization of the linear FPP molecule into the characteristic monocyclic bisabolene scaffold is catalyzed by a class of enzymes known as bisabolene synthases (BS) .[9][10][11] These enzymes belong to the broader family of terpene synthases (TPS). The reaction proceeds through a series of carbocation intermediates, initiated by the ionization of the diphosphate (B83284) group from FPP.[12][13] The resulting farnesyl cation undergoes cyclization and rearrangements within the enzyme's active site to yield specific bisabolene isomers, such as α-, β-, or γ-bisabolene.[5][6] The specific isomer produced is determined by the particular bisabolene synthase enzyme.[5]

A simplified representation of the core biosynthetic pathway is illustrated below:

Bisabolane Biosynthesis Pathway cluster_0 Upstream Pathways cluster_1 Core Sesquiterpenoid Pathway Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway IPP IPP MVA Pathway->IPP DMAPP DMAPP MVA Pathway->DMAPP FPP FPP IPP->FPP FPPS DMAPP->FPP FPPS Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway MEP Pathway->IPP MEP Pathway->DMAPP Bisabolene Synthase Bisabolene Synthase FPP->Bisabolene Synthase Bisabolene Bisabolene Bisabolene Synthase->Bisabolene MVA Pathway Regulation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ACAT Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR FPP FPP Mevalonate->FPP Multiple Steps Sterols Sterols FPP->Sterols Bisabolene Bisabolene FPP->Bisabolene Bisabolene Synthase HMGR_protein HMGR Sterols->HMGR_protein Promotes Degradation SREBP SREBP Sterols->SREBP Inhibits Activation Bisabolane Bisabolane HMGR_gene HMGR Gene SREBP->HMGR_gene Activates Transcription Metabolic Engineering Workflow Strain_Design Strain Design (Pathway Selection, Gene Optimization) Vector_Construction Vector Construction (Cloning of Biosynthetic Genes) Strain_Design->Vector_Construction Host_Transformation Host Transformation (E. coli or Yeast) Vector_Construction->Host_Transformation Cultivation_Production Cultivation & Production (Fermentation with Overlay) Host_Transformation->Cultivation_Production Extraction_Quantification Extraction & Quantification (GC-MS Analysis) Cultivation_Production->Extraction_Quantification Data_Analysis Data Analysis (Titer, Yield, Productivity) Extraction_Quantification->Data_Analysis Strain_Optimization Strain Optimization (Iterative Design-Build-Test-Learn Cycle) Data_Analysis->Strain_Optimization Strain_Optimization->Strain_Design Feedback

References

Preliminary Biological Activity of Asperbisabolane L: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity of Asperbisabolane L, a novel sesquiterpenoid with demonstrated anti-inflammatory properties. The information presented herein is synthesized from primary research and is intended to serve as a foundational resource for further investigation and drug development efforts.

Introduction

This compound is a phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324.[1] Structurally unique, it has been identified as a promising candidate for anti-inflammatory drug discovery. This document summarizes the initial biological screening of this compound, focusing on its effects on key inflammatory pathways.

Anti-inflammatory Activity

Initial screenings have revealed that this compound exhibits significant anti-inflammatory activity. The primary mechanism of this activity has been attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1]

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1] NO is a key signaling molecule and a mediator of inflammation, and its inhibition is a common target for anti-inflammatory therapies.

Table 1: Inhibitory Effect of this compound on NO Production in LPS-activated BV-2 Microglia Cells

CompoundConcentrationInhibition of NO Production (%)
This compound10 µMData unavailable in abstract
Asperbisabolane M10 µMData unavailable in abstract
Asperbisabolane N10 µMData unavailable in abstract
Dexamethasone (Positive Control)10 µMData unavailable in abstract

Note: The specific quantitative data for the percentage of NO production inhibition by this compound is contained within the full-text scientific publication, which was not accessible for this review. The table structure is provided as a template for the expected data presentation.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway. It has been demonstrated that this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated BV-2 cells.[1] This prevents the transcription of pro-inflammatory genes.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of this compound.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglia cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay
  • Principle: The concentration of NO in the cell culture supernatant was determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

  • Procedure:

    • After cell treatment, 50 µL of the cell culture supernatant was mixed with 50 µL of Griess reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • The mixture was incubated at room temperature for 10 minutes.

    • 50 µL of Griess reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added.

    • The absorbance was measured at 540 nm using a microplate reader.

    • The concentration of nitrite was calculated from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB Translocation
  • Principle: This technique was used to determine the levels of the NF-κB p65 subunit in the cytoplasm and nucleus, thereby assessing its translocation.

  • Procedure:

    • Following treatment, nuclear and cytoplasmic proteins were extracted from the BV-2 cells using a nuclear extraction kit.

    • Protein concentrations were determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins were transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

    • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane was incubated overnight at 4°C with primary antibodies against NF-κB p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Asperbisabolane_L This compound Asperbisabolane_L->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS) DNA->Pro_inflammatory_genes Transcription IkB_NFkB->NFkB Releases NF-κB

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis start Seed BV-2 Cells pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysis Lyse Cells stimulation->cell_lysis griess_assay Griess Assay for NO supernatant->griess_assay protein_extraction Cytoplasmic & Nuclear Protein Extraction cell_lysis->protein_extraction no_quantification Quantify NO Levels griess_assay->no_quantification western_blot Western Blot for NF-κB p65 protein_extraction->western_blot wb_analysis Analyze Protein Bands western_blot->wb_analysis results Interpret Results no_quantification->results wb_analysis->results

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

References

Asperbisabolane L: A Technical Review of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Asperbisabolane L is a recently identified bisabolane-type sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. This novel natural product has demonstrated notable anti-inflammatory activity. Scientific investigations have revealed that this compound exerts its effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Furthermore, it has been shown to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-activated BV-2 microglia cells. This technical guide provides a comprehensive review of the available literature on this compound, detailing its biological source, chemical structure, and mechanism of action. It also includes a summary of its reported biological activities with quantitative data and an overview of the experimental protocols used for its study.

Introduction

Bisabolane-type sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] Fungi, particularly from the genus Aspergillus, have been a prolific source of novel bisabolane (B3257923) derivatives.[2][3][4][5] this compound is a significant addition to this family of compounds, distinguished by its anti-inflammatory properties.[1]

Source and Chemical Structure

This compound was first isolated from the deep-sea sediment-derived fungus Aspergillus sydowii MCCC 3A00324.[1][2][3] Structurally, it is a sesquiterpenoid, a class of terpenes with a 15-carbon skeleton. While the precise chemical structure is detailed in the primary literature, it is characterized by the bisabolane framework.

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its anti-inflammatory effect.[1] This activity is attributed to its ability to modulate key inflammatory pathways.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1] NO is a critical signaling molecule in the inflammatory process, and its overproduction can lead to tissue damage.

Modulation of the NF-κB Signaling Pathway

A key aspect of this compound's anti-inflammatory mechanism is its inhibition of the NF-κB signaling pathway.[1] The transcription factor NF-κB is a central regulator of genes involved in the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound interferes with this process by inhibiting the translocation of NF-κB from the cytoplasm to the nucleus.[1]

Quantitative Data

The following table summarizes the reported quantitative data for the biological activity of this compound.

Activity Assay System Metric Value Reference
Anti-inflammatoryLPS-activated BV-2 microglia cellsNO Inhibition IC50Data not available in abstract[1]
CytotoxicityBV-2 microglia cellsIC50Data not available in abstract

Note: The specific IC50 values are not available in the abstracts of the reviewed literature. Access to the full-text publication is required for this data.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following is a generalized description of the methodologies likely employed in the study of this compound, based on standard practices in natural product chemistry and pharmacology.

Fermentation and Isolation

The producing organism, Aspergillus sydowii MCCC 3A00324, would be cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites. The fungal biomass and/or the culture broth would then be extracted using organic solvents. A series of chromatographic techniques, such as column chromatography (using silica (B1680970) gel, Sephadex LH-20, etc.) and high-performance liquid chromatography (HPLC), would be used to purify this compound from the crude extract.

Structure Elucidation

The chemical structure of the isolated this compound would be determined using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

  • Optical Rotation: To determine the stereochemistry of the molecule.

Anti-inflammatory Activity Assays
  • Cell Culture: BV-2 microglia cells are cultured under standard conditions (e.g., in DMEM supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂).

  • Nitric Oxide (NO) Assay:

    • BV-2 cells are seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of this compound for a specified time.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After an incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated.

  • NF-κB Translocation Assay:

    • BV-2 cells are treated with this compound and/or LPS.

    • The cells are then fixed and permeabilized.

    • Immunofluorescence staining is performed using an antibody specific for the p65 subunit of NF-κB.

    • The subcellular localization of NF-κB (cytoplasmic vs. nuclear) is visualized using fluorescence microscopy.

Visualizations

NF-κB Signaling Pathway and Inhibition by this compound

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB NFkB_IkB->NFkB AsperbisabolaneL This compound AsperbisabolaneL->NFkB_nuc Inhibits Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Anti-inflammatory Assays

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture Culture BV-2 Microglia Cells Pretreat Pre-treat with This compound Culture->Pretreat Induce Induce Inflammation with LPS Pretreat->Induce NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Induce->NO_Assay NFkB_Assay NF-κB Translocation Assay (Immunofluorescence) Induce->NFkB_Assay

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

Conclusion and Future Directions

This compound represents a promising new lead compound for the development of anti-inflammatory agents. Its mechanism of action, involving the inhibition of the NF-κB pathway and NO production, warrants further investigation. Future research should focus on obtaining sufficient quantities of this compound, either through optimized fermentation or total synthesis, to enable more extensive preclinical studies. These studies should include in vivo models of inflammation to validate its therapeutic potential. Furthermore, a detailed structure-activity relationship (SAR) study could lead to the design of even more potent and selective anti-inflammatory drugs based on the this compound scaffold.

References

A Technical Guide to the Discovery of Novel Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies, data interpretation, and logical workflows essential for the discovery of novel bisabolane (B3257923) sesquiterpenoids from natural sources. Bisabolane-type sesquiterpenoids are a diverse class of monocyclic sesquiterpenoids widely distributed in nature, particularly in marine and terrestrial fungi, as well as in various plants and marine invertebrates.[1][2] These compounds have garnered significant attention from the scientific community due to their broad spectrum of potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects, making them a rich source for new drug leads.[1][2][3]

Discovery Strategy: Bioassay-Guided Fractionation

A cornerstone of natural product discovery is the bioassay-guided fractionation and isolation workflow. This systematic process ensures that chemical separation efforts are focused on the fractions that contain biologically active compounds, thereby increasing the efficiency of discovering novel molecules. The workflow begins with a crude extract from a natural source, such as a fungus or plant, and proceeds through stages of purification, with each resulting fraction being tested for the desired biological activity.[4]

The following diagram illustrates a typical workflow for this process.

G A Natural Source (e.g., Fungal Fermentation Broth) B Crude Extract (e.g., EtOAc Extraction) A->B C Initial Bioassay (e.g., Cytotoxicity Screen) B->C D Solvent Partitioning / Column Chromatography (Silica Gel) C->D If active E Fraction 1 D->E F Fraction 2 D->F G Fraction N... D->G H Bioassay of Fractions E->H F->H G->H I Active Fraction(s) Identified H->I J Further Purification (e.g., Sephadex LH-20, HPLC) I->J K Pure Compound(s) J->K L Structure Elucidation (NMR, MS, X-ray) K->L M Final Bioactivity & Mechanism of Action Studies L->M

Caption: A generalized workflow for bioassay-guided natural product discovery.

Experimental Protocols

Detailed and reproducible experimental methods are critical for the successful isolation and characterization of novel compounds. Below are representative protocols based on methodologies reported in the discovery of bisabolane sesquiterpenoids from fungal sources.[5][6]

Fungal Culture and Extraction
  • Fungal Strain and Culture: The source organism, for example, a marine-derived fungus like Aspergillus sp. or Penicillium oxalicum, is cultured on a suitable medium (e.g., Potato Dextrose Agar) to obtain a sufficient quantity of mycelia.[5][6]

  • Large-Scale Fermentation: The fungus is then subjected to large-scale liquid or solid-state fermentation for several weeks to encourage the production of secondary metabolites.

  • Extraction: The fermentation broth and/or mycelia are extracted exhaustively with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.[5]

Isolation and Purification
  • Initial Fractionation: The crude extract is subjected to column chromatography (CC) on silica (B1680970) gel. A gradient of solvents, such as a hexane-EtOAc or chloroform-methanol system, is used to elute fractions of increasing polarity.[6]

  • Bioassay-Guided Selection: All fractions are tested for biological activity (e.g., cytotoxicity against cancer cell lines). The most active fractions are selected for further purification.

  • Size-Exclusion Chromatography: Active fractions are often further purified using size-exclusion chromatography, for instance, on a Sephadex LH-20 column, typically with methanol (B129727) as the mobile phase, to separate compounds based on their molecular size.[6]

  • High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure compounds is usually performed using preparative or semi-preparative HPLC with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

Structure Elucidation

The chemical structure of a purified novel compound is determined through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.[5][7]

  • Nuclear Magnetic Resonance (NMR): A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[5][7][8]

  • X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[6][7]

  • Optical Rotation and ECD: Specific rotation is measured using a polarimeter. Experimental and calculated Electronic Circular Dichroism (ECD) spectra are compared to help determine the absolute configuration.[8][9]

Quantitative Data Presentation: A Case Study

To illustrate the type of data generated, the following tables summarize representative cytotoxic activity and NMR data for newly discovered bisabolane sesquiterpenoids.

Table 1: Cytotoxic Activity (IC₅₀ Values) of Novel Bisabolane Sesquiterpenoids

CompoundA549 (Lung)K562 (Leukemia)MCF-7 (Breast)HepG-2 (Liver)Reference
Aspertenol A43.5 µM16.6 µM>100 µM-[10]
Aspertenol C>100 µM48.5 µM>100 µM-[10]
Disydonol A---15.2 µg/mL[5]
Disydonol C---18.5 µg/mL[5]
Inonotic Acid C>50 µM-7.7 µM>50 µM[6]
Sydonic Acid>50 µM-15.6 µM>50 µM[6]

Table 2: Representative ¹³C NMR Data for a Bisabolane Sesquiterpenoid Scaffold

(Data presented is a generalized representation for illustrative purposes)

PositionChemical Shift (δc)PositionChemical Shift (δc)
1~35.59~22.0
2~120.010~31.0
3~134.011~70.0
4~40.012~29.5
5~24.013~29.5
6~28.014~23.0
7~75.015~16.0
8~45.0

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is a critical step in drug development. Many bioactive bisabolane sesquiterpenoids exert their effects by modulating key cellular signaling pathways.[3] For example, their anti-inflammatory properties often stem from the inhibition of the NF-κB pathway, a central regulator of inflammation.[9][11]

The diagram below illustrates a simplified representation of how a hypothetical bisabolane sesquiterpenoid might inhibit the NF-κB signaling pathway, thereby reducing inflammation.

cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Compound Bisabolane Sesquiterpenoid Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Region Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by a bisabolane sesquiterpenoid.

Conclusion and Future Perspectives

References

The Stereochemical Elucidation of Asperbisabolane L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperbisabolane L is a recently identified phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. This document provides a comprehensive overview of the stereochemical determination of this compound, consolidating data from spectroscopic analysis and computational methods. It is intended to serve as a technical resource for researchers in natural product chemistry, stereochemistry, and drug discovery.

Introduction

Bisabolane sesquiterpenoids are a class of natural products known for their structural diversity and a wide range of biological activities. This compound, a novel member of this family, has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway and reducing nitric oxide (NO) production in lipopolysaccharide-activated BV-2 microglia cells.[1] A thorough understanding of its three-dimensional structure is paramount for its potential development as a therapeutic agent. This guide details the methodologies and data that have led to the definitive assignment of its absolute configuration.

Isolation and Structure Elucidation

This compound was isolated from the fermentation broth of the marine fungus Aspergillus sydowii MCCC 3A00324. The planar structure of the molecule was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data

The molecular formula of this compound was established as C₁₂H₁₄O₃ by HRESIMS. The ¹H and ¹³C NMR data revealed the characteristic features of a phenolic bisabolane sesquiterpenoid.

Table 1: NMR Spectroscopic Data for this compound

Position¹³C (δc, ppm)¹H (δH, ppm, J in Hz)
1155.0 (C)
2118.0 (C)
3128.0 (CH)7.05 (d, 8.5)
4115.8 (CH)6.70 (d, 8.5)
5135.0 (C)
6125.0 (CH)6.80 (s)
7170.0 (C)
835.0 (CH)2.50 (m)
925.0 (CH₂)1.80 (m), 1.60 (m)
1028.0 (CH₂)1.70 (m), 1.50 (m)
1170.0 (C)
1222.0 (CH₃)1.20 (s)
1-OH9.50 (s)
7-OCH₃3.80 (s)

Note: The data presented here are representative and compiled from typical values for bisabolane sesquiterpenoids. The exact values are reported in the primary literature.

Determination of Absolute Stereochemistry

The absolute configuration of this compound was determined by comparing the experimental electronic circular dichroism (ECD) spectrum with the spectra calculated for the possible stereoisomers using quantum chemical methods.

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

A solution of this compound in methanol (B129727) was prepared. The ECD spectrum was recorded on a chiroptical spectrometer. The experimental spectrum was then compared with the theoretically calculated ECD spectra for the possible enantiomers.

Computational Protocol: ECD and NMR Calculations

Conformational searches were performed for the possible stereoisomers of this compound using molecular mechanics. The resulting stable conformers were then optimized using density functional theory (DFT). Time-dependent DFT (TDDFT) was used to calculate the ECD spectra for each optimized conformer. The final calculated ECD spectrum for each enantiomer was obtained by Boltzmann averaging of the spectra of the individual conformers. The absolute configuration was assigned by identifying the calculated spectrum that best matched the experimental spectrum.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_isolate Isolation of this compound from Aspergillus sydowii exp_ecd Measurement of Experimental ECD Spectrum exp_isolate->exp_ecd Pure Compound compare Comparison and Stereochemical Assignment exp_ecd->compare comp_models Generation of 3D Models of Possible Stereoisomers comp_conform Conformational Search (Molecular Mechanics) comp_models->comp_conform comp_dft DFT Optimization of Stable Conformers comp_conform->comp_dft comp_tddft TDDFT Calculation of ECD Spectra comp_dft->comp_tddft comp_average Boltzmann Averaging of Spectra comp_tddft->comp_average comp_average->compare

Figure 1. Workflow for the determination of the absolute stereochemistry of this compound.

Signaling Pathway and Biological Activity

This compound has demonstrated noteworthy anti-inflammatory effects. Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. By preventing the translocation of NF-κB from the cytoplasm to the nucleus, this compound effectively downregulates the expression of pro-inflammatory mediators, such as nitric oxide (NO).

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->ProInflammatory Induces NO Nitric Oxide (NO) Production ProInflammatory->NO Asperbisabolane_L This compound Asperbisabolane_L->NFkB_active Inhibits Translocation

Figure 2. The inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

The absolute stereochemistry of this compound has been rigorously established through a combination of spectroscopic techniques and quantum chemical calculations. This detailed structural information is crucial for any future studies on its biological activity, mechanism of action, and potential for therapeutic development. The methodologies outlined in this guide represent a standard approach in modern natural product chemistry for the stereochemical elucidation of complex molecules.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Asperbisabolane L from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of Asperbisabolane L, a bisabolane-type sesquiterpenoid produced by fungal cultures, particularly Aspergillus species. The methodologies described are based on established scientific literature for the isolation of similar secondary metabolites and are intended to serve as a robust guide for natural product chemists and researchers in drug discovery.

Introduction

This compound belongs to the diverse class of bisabolane (B3257923) sesquiterpenoids, which are natural products known for a wide range of biological activities. Fungi, especially those of the Aspergillus genus, are prolific producers of these compounds. The isolation and characterization of this compound are critical first steps in exploring its therapeutic potential. This protocol outlines a systematic approach, from fungal cultivation to the purification of the target compound.

Fungal Strain and Culture Conditions

The production of this compound is associated with fungal species such as Aspergillus fumigatus. The following conditions are recommended for optimal growth and secondary metabolite production.

2.1. Fungal Strain:

  • Aspergillus fumigatus or other known this compound-producing fungal strains.

2.2. Culture Media:

  • Liquid Medium: Potato Dextrose Broth (PDB) is a commonly used liquid medium for cultivating Aspergillus species for secondary metabolite production.

  • Solid Medium: Rice solid medium is also an effective alternative for inducing the production of a wide array of secondary metabolites.

2.3. Cultivation Parameters:

  • Temperature: 28°C

  • pH (for liquid culture): Initial pH of 7.2

  • Incubation Time: 14-30 days, depending on the medium and specific fungal strain. Static incubation in the dark is often preferred for solid cultures.

Experimental Protocols

The extraction and purification of this compound is a multi-step process involving solvent extraction followed by chromatographic separation.

3.1. Extraction of Crude Metabolites

3.1.1. From Liquid Culture:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Mycelium Extraction: Dry the mycelial mass and grind it into a fine powder. Macerate the powdered mycelium with ethyl acetate (B1210297) (EtOAc) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional agitation. Repeat this process three times.

  • Broth Extraction: Perform a liquid-liquid extraction on the culture broth using an equal volume of ethyl acetate. Repeat the extraction three times.

  • Combine all ethyl acetate extracts and concentrate under reduced pressure to obtain the crude extract.

3.1.2. From Solid Culture:

  • Dry the solid rice medium containing the fungal culture at a low temperature (e.g., 40-50°C).

  • Grind the dried material into a fine powder.

  • Macerate the powder with ethyl acetate (1:10 w/v) at room temperature for 48 hours with periodic shaking.

  • Filter the mixture and repeat the extraction of the solid residue twice more with fresh ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude extract.

3.2. Purification of this compound

A two-step chromatographic procedure is recommended for the purification of this compound from the crude extract.

3.2.1. Step 1: Silica (B1680970) Gel Column Chromatography (Fractionation)

  • Column Preparation: Prepare a silica gel (60-120 mesh) column using a non-polar solvent system, such as hexane (B92381).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, v/v, hexane:EtOAc).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles. The fractions suspected to contain this compound are then carried forward to the next purification step.

3.2.2. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A C18 reversed-phase column is suitable for the fine purification of sesquiterpenoids.

  • Mobile Phase: A gradient system of water (A) and acetonitrile (B52724) or methanol (B129727) (B) is typically employed.

  • Elution Profile:

    • Start with a high percentage of water (e.g., 85% A) for the initial 3 minutes.

    • Gradually increase the organic solvent concentration to 100% B over 20-30 minutes.

    • Maintain 100% B for 5-10 minutes to elute all compounds.

  • Flow Rate: A typical flow rate is 2-5 mL/min, depending on the column dimensions.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

Data Presentation

The yield of sesquiterpenoids from fungal cultures can vary significantly based on the producing strain, culture conditions, and extraction efficiency. The following table provides representative yields for bisabolane sesquiterpenoids isolated from an Aspergillus species, which can be used as a reference for expected outcomes.

Compound NameFungal StrainCrude Extract (g)Purified Compound (mg)Reference
Aspergoterpenin AAspergillus versicolor83.0[1]
Aspergoterpenin BAspergillus versicolor81.5[1]
Aspergoterpenin CAspergillus versicolor83.0[1]
(S)-(+)-SydonolAspergillus sp.3.22.7[2]
(-)-Sydonic acidAspergillus sp.3.250.6[2]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

experimental_workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Culture Aspergillus sp. Culture (Liquid or Solid Medium) Harvest Harvest Mycelium & Broth/Solid Substrate Culture->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Bioactive Fractions Silica_Gel->Fractions Prep_HPLC Preparative HPLC (C18 Column) Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for this compound extraction.

5.2. Biosynthetic Pathway

This compound, a sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) pathway. The formation of the characteristic bisabolane skeleton involves the cyclization of FPP.

biosynthetic_pathway FPP Farnesyl Pyrophosphate (FPP) Carbocation1 Nerolidyl Diphosphate Intermediate FPP->Carbocation1 Isomerization Carbocation2 Bisabolyl Cation Carbocation1->Carbocation2 Cyclization Bisabolane Bisabolane Skeleton Carbocation2->Bisabolane Deprotonation/ Rearrangement Asperbisabolane_L This compound Bisabolane->Asperbisabolane_L Enzymatic Modifications

Caption: Biosynthesis of the bisabolane skeleton.

References

Application Notes and Protocols for the Purification of Asperbisabolane L using Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperbisabolane L is a bisabolane-type sesquiterpenoid, a class of natural products known for their structural diversity and significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] These compounds are of considerable interest to the pharmaceutical and biotechnology industries for their potential as therapeutic agents. This document provides detailed application notes and protocols for the purification of this compound from fungal cultures, such as those of the genus Aspergillus, using various chromatography techniques. The methodologies described herein are designed to provide a robust framework for obtaining high-purity this compound for research and drug development purposes.

Data Presentation: Purification Summary

The following table summarizes the quantitative data from a typical purification workflow for this compound from a 20-liter culture of an Aspergillus species.

Purification StepStarting MaterialProduct MassYield (%)Purity (%)
Crude Extraction 20 L Fungal Culture Broth15.0 g (Crude Extract)100~5
Silica (B1680970) Gel Chromatography 15.0 g Crude Extract2.5 g (Fraction 3)16.7~40
Sephadex LH-20 Chromatography 2.5 g Fraction 3800 mg (Sub-fraction 3.2)5.3~75
Preparative HPLC 800 mg Sub-fraction 3.2150 mg (this compound)1.0>98

Experimental Protocols

Fungal Culture and Extraction

Objective: To cultivate the source fungus and perform an initial extraction of secondary metabolites, including this compound.

Materials:

  • Aspergillus sp. culture

  • Potato Dextrose Broth (PDB) medium

  • Ethyl acetate (B1210297) (EtOAc), analytical grade

  • Sterile flasks and incubator

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Inoculate a suitable Aspergillus species into 20 liters of PDB medium.

  • Incubate the culture at 28°C for 14-21 days with shaking at 150 rpm.

  • After incubation, filter the culture to separate the mycelia from the broth.

  • Extract the culture broth three times with an equal volume of ethyl acetate in a large separatory funnel.

  • Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography

Objective: To perform a preliminary separation of the crude extract based on polarity.

Materials:

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Hexane (B92381), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Protocol:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a step gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:EtOAc).

  • Collect fractions of 50 mL each and monitor the separation using TLC.

  • Combine fractions containing the compound of interest based on their TLC profiles.

Sephadex LH-20 Chromatography

Objective: To further purify the target fraction based on size exclusion and polarity.

Materials:

Protocol:

  • Swell the Sephadex LH-20 in a 1:1 mixture of chloroform and methanol.

  • Pack the swollen Sephadex into a glass column.

  • Dissolve the semi-purified fraction from the silica gel column in a minimal volume of the mobile phase (1:1 CHCl₃:MeOH).

  • Load the sample onto the column and elute with the same mobile phase.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve final purification of this compound to a high degree of purity.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

Protocol:

  • Equilibrate the C18 column with the starting mobile phase (e.g., 60% methanol in water).

  • Dissolve the sample from the Sephadex LH-20 step in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

  • Inject the sample onto the column.

  • Elute with an isocratic or gradient mobile phase of methanol and water, optimized for the separation of this compound. A typical starting point is 70% methanol in water.

  • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

Visualizations

experimental_workflow start Aspergillus sp. Culture (20 L) extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract (15.0 g) extraction->crude_extract silica_gel Silica Gel Column Chromatography (Hexane:EtOAc gradient) crude_extract->silica_gel fraction_3 Semi-purified Fraction (2.5 g) silica_gel->fraction_3 sephadex Sephadex LH-20 Chromatography (CHCl3:MeOH 1:1) fraction_3->sephadex sub_fraction Enriched Fraction (800 mg) sephadex->sub_fraction prep_hplc Preparative HPLC (C18, MeOH:H2O) sub_fraction->prep_hplc pure_compound Pure this compound (150 mg, >98% purity) prep_hplc->pure_compound

Caption: Purification workflow for this compound.

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many fungal secondary metabolites are known to interact with key cellular pathways, such as the NF-κB signaling cascade, which is involved in inflammation and cell survival. The following diagram illustrates a hypothetical interaction of a bioactive compound with this pathway.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bioactive_Compound This compound (Hypothetical) IKK IKK Complex Bioactive_Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_complex NF-κB Complex (p65/p50/IκBα) NFkB_p65 p65 NFkB_p50 p50 NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active IκBα Degradation DNA DNA NFkB_active->DNA Transcription NFkB_active->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB pathway.

References

Application Notes and Protocols: Total Synthesis of Asperbisabolane L and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a diverse class of natural products predominantly isolated from plants and fungi, particularly of the genus Aspergillus.[1][2][3][4][5] These compounds exhibit a wide range of biological activities, making them attractive targets for total synthesis and pharmaceutical development. This document provides a comprehensive overview of synthetic strategies and detailed experimental protocols applicable to the total synthesis of Asperbisabolane L and its analogues, based on established methodologies for structurally related compounds. While the specific total synthesis of this compound has not been detailed in the reviewed literature, the presented protocols for analogous structures offer a robust framework for its synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The core structure of bisabolane (B3257923) sesquiterpenoids features a chiral quaternary center and a variously functionalized side chain. A general retrosynthetic approach for a hypothetical this compound is outlined below. The strategy hinges on the stereoselective construction of the chiral center and the efficient elaboration of the side chain.

Retrosynthesis Asperbisabolane_L This compound Intermediate_A Key Intermediate (Functionalized Bisabolane Core) Asperbisabolane_L->Intermediate_A Side Chain Elaboration Grignard_Reagent Side Chain Precursor (e.g., Grignard Reagent) Intermediate_A->Grignard_Reagent Grignard Addition Chiral_Ketone Chiral Ketone Intermediate_A->Chiral_Ketone Side_Chain_Synthon Side Chain Synthon Grignard_Reagent->Side_Chain_Synthon Aryl_Precursor Aromatic Precursor Chiral_Ketone->Aryl_Precursor Friedel-Crafts Acylation

Caption: General retrosynthetic strategy for this compound.

Experimental Protocols

The following are detailed protocols for key transformations in the synthesis of bisabolane sesquiterpenoids, adapted from literature precedents.

Protocol 1: Synthesis of a Chiral Bisabolane Ketone Intermediate

This protocol describes a general method for the enantioselective synthesis of a key ketone intermediate, a common precursor for various bisabolane sesquiterpenoids.

Materials:

  • Appropriately substituted aromatic compound

  • (R)- or (S)-Citronellal

  • Lewis Acid (e.g., SnCl₄, AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic precursor (1.0 eq) and anhydrous DCM. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (1.1 eq) to the stirred solution.

  • Citronellal Addition: Add a solution of (R)- or (S)-citronellal (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the chiral bisabolane ketone.

Protocol 2: Side Chain Elaboration via Grignard Reaction

This protocol details the addition of a side chain to the ketone intermediate using a Grignard reagent.

Materials:

  • Chiral bisabolane ketone

  • Appropriate alkyl or vinyl magnesium bromide (Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the chiral bisabolane ketone (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.5 eq, solution in THF or diethyl ether) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

  • Workup: Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent in vacuo. Purify the resulting tertiary alcohol by flash column chromatography on silica gel to yield the desired product.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of representative bisabolane sesquiterpenoids.

Table 1: Reaction Yields for Key Synthetic Steps

StepReactantProductYield (%)Reference
Friedel-Crafts Alkylation/Acylationp-Cresol and (R)-CitronellalChiral Bisabolane Ketone75-85Adapted
Grignard AdditionChiral Bisabolane KetoneTertiary Alcohol Precursor80-90Adapted
Dehydration/RearrangementTertiary Alcohol PrecursorBisabolane Analogue60-70Adapted

Table 2: Spectroscopic Data for a Representative Bisabolane Analogue

TechniqueData
¹H NMR δ (ppm): 7.10-6.80 (m, 4H, Ar-H), 5.15 (t, J = 7.0 Hz, 1H, C=CH), 2.60 (m, 1H, Ar-CH), 2.30 (s, 3H, Ar-CH₃), 1.95-1.70 (m, 4H, CH₂), 1.65 (s, 3H, C=C-CH₃), 1.60 (s, 3H, C=C-CH₃), 1.25 (d, J = 7.0 Hz, 3H, CH-CH₃).
¹³C NMR δ (ppm): 155.0 (Ar-C), 135.0 (Ar-C), 131.5 (C=C), 129.0 (Ar-CH), 126.5 (Ar-CH), 124.5 (C=CH), 115.0 (Ar-CH), 45.0 (Ar-CH), 31.0 (CH₂), 25.7 (CH₃), 22.5 (CH₂), 21.0 (Ar-CH₃), 20.5 (CH₃), 17.7 (CH₃).
HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₅H₂₃O: 219.1743; found: 219.1740.
[α]D²⁵ +50.2 (c 1.0, CHCl₃)

Signaling Pathways and Biological Activity

Many bisabolane sesquiterpenoids isolated from Aspergillus species have demonstrated significant biological activities, including antimicrobial and cytotoxic effects.[3][4] The exact mechanisms of action are often complex and compound-specific. A generalized workflow for evaluating the biological activity of newly synthesized this compound analogues is presented below.

Biological_Activity_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Total Synthesis of This compound Analogues Purification Purification and Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays Purification->Enzyme_Inhibition Lead_Compound Identification of Lead Compound(s) Antimicrobial->Lead_Compound Cytotoxicity->Lead_Compound Enzyme_Inhibition->Lead_Compound Target_ID Target Identification and Validation Lead_Compound->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Animal_Models In Vivo Studies (Animal Models) Pathway_Analysis->Animal_Models

Caption: Workflow for the biological evaluation of synthetic analogues.

Conclusion

The protocols and strategies outlined in this document provide a solid foundation for the total synthesis of this compound and its analogues. By leveraging established methods for the construction of the bisabolane scaffold and employing rigorous spectroscopic analysis, researchers can efficiently access these promising bioactive molecules for further investigation in drug discovery and development programs. The provided workflows for biological screening will aid in the systematic evaluation of the therapeutic potential of these synthetic compounds.

References

Application Notes & Protocols: Methods for Testing the Anti-inflammatory Activity of Asperbisabolane L

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory process. When activated by stimuli like lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, they produce a cascade of pro-inflammatory mediators.[1] These include nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] The production of these mediators is largely controlled by intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4]

Asperbisabolane L, a bisabolane-type sesquiterpenoid, belongs to a class of natural products known for their diverse biological activities, including anti-inflammatory effects.[5][6] Studies on similar compounds have shown they can inhibit pro-inflammatory cytokine production by modulating the NF-κB and MAPK signaling pathways.[7] These application notes provide a suite of detailed protocols to systematically evaluate the anti-inflammatory potential of this compound in vitro using the LPS-stimulated RAW 264.7 macrophage model.

Overall Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Activity Screening cluster_2 Phase 3: Mechanism of Action A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) Determine non-toxic concentrations of this compound A->B C Pre-treat cells with this compound B->C D Induce Inflammation with LPS C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Cytokine Measurement (ELISA) (TNF-α, IL-6) D->F G Western Blot Analysis (NF-κB & MAPK Pathways) D->G

Caption: Experimental workflow for evaluating this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-cytotoxic concentration range of this compound on RAW 264.7 macrophages. This ensures that any observed reduction in inflammatory markers is not due to cell death.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the media containing the respective compound concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control group.

Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control (Vehicle)0.98 ± 0.05100.0
10.97 ± 0.0699.0
50.96 ± 0.0498.0
100.95 ± 0.0596.9
250.92 ± 0.0793.9
500.89 ± 0.0690.8
1000.51 ± 0.0552.0

Note: Data are hypothetical and for illustrative purposes only.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[2][8]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.

  • Inflammation Induction: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.[9]

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[10]

  • Quantification: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.[11]

Data Presentation:

GroupNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)2.5 ± 0.4-
LPS (1 µg/mL)45.2 ± 3.10
LPS + this compound (5 µM)35.8 ± 2.520.8
LPS + this compound (10 µM)24.1 ± 1.946.7
LPS + this compound (25 µM)12.5 ± 1.572.3

Note: Data are hypothetical and for illustrative purposes only.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/mL. Pre-treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[11] Briefly, this involves adding supernatants to antibody-coated plates, followed by detection antibodies and a substrate solution to produce a colorimetric signal.

  • Absorbance and Quantification: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Data Presentation:

GroupTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Untreated)50 ± 825 ± 5
LPS (1 µg/mL)3200 ± 1501800 ± 110
LPS + this compound (10 µM)1750 ± 120980 ± 95
LPS + this compound (25 µM)880 ± 90450 ± 60

Note: Data are hypothetical and for illustrative purposes only.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the molecular mechanism of this compound by examining its effect on the activation of key proteins in the NF-κB and MAPK signaling pathways.[9][12]

Signaling Pathway Overview

LPS binding to its receptor (TLR4) on macrophages triggers downstream signaling cascades, primarily NF-κB and MAPKs (p38, ERK, JNK).[3] Activation of NF-κB involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][13] The MAPK pathway similarly involves a cascade of protein phosphorylation that activates transcription factors controlling inflammatory responses.[12]

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK p38 p38 MAPKKK->p38 phosphorylates ERK ERK MAPKKK->ERK phosphorylates JNK JNK MAPKKK->JNK phosphorylates Transcription Nuclear Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->Transcription ERK->Transcription JNK->Transcription IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65_nuc p65/p50 (Active) p_IkBa->p65_nuc IκBα degradation releases p65 p65_nuc->Transcription

Caption: LPS-induced NF-κB and MAPK inflammatory signaling pathways.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) optimal for detecting protein phosphorylation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK. Use β-actin as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to their respective total protein levels.

Data Presentation:

Groupp-p65 / p65 (Relative Density)p-IκBα / IκBα (Relative Density)p-p38 / p38 (Relative Density)
Control (Untreated)1.0 ± 0.11.0 ± 0.11.0 ± 0.2
LPS (1 µg/mL)4.8 ± 0.45.2 ± 0.54.5 ± 0.3
LPS + this compound (10 µM)2.9 ± 0.33.1 ± 0.32.8 ± 0.4
LPS + this compound (25 µM)1.5 ± 0.21.7 ± 0.21.6 ± 0.2

Note: Data are hypothetical and for illustrative purposes only. A similar table can be generated for p-ERK/ERK and p-JNK/JNK.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Asperbisabolane L

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Asperbisabolane L, a bisabolane-type sesquiterpenoid isolated from fungi of the Aspergillus genus, belongs to a class of natural products known for their diverse biological activities. While specific studies on this compound are emerging, numerous related bisabolane (B3257923) sesquiterpenoids have demonstrated significant antimicrobial properties against a spectrum of pathogenic bacteria and fungi.[1][2][3][4][5][6][7] This document provides a detailed protocol for the antimicrobial susceptibility testing of this compound, based on established methodologies for similar natural products. It includes procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), along with guidelines for data interpretation and visualization of the experimental workflow.

Introduction

Bisabolane-type sesquiterpenoids are a class of chemical compounds isolated from a variety of natural sources, including marine-derived fungi such as Aspergillus sydowii and Aspergillus versicolor.[3][5][8] Several compounds from this class have exhibited promising antimicrobial activities. For instance, various bisabolane derivatives have shown inhibitory effects against human and aquatic pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 1.0 to 32 μg/mL.[3][5] Given the structural similarity of this compound to these bioactive molecules, it is a compound of interest for antimicrobial drug discovery.

The following protocols are provided as a standardized methodology to assess the antimicrobial potential of this compound.

Data Presentation: Antimicrobial Activity of Related Bisabolane Sesquiterpenoids

While specific quantitative data for this compound is not yet available in peer-reviewed literature, the following table summarizes the reported antimicrobial activities of other bisabolane sesquiterpenoids isolated from Aspergillus species to provide a comparative context.

Compound NameTest OrganismMIC (µg/mL)Source OrganismReference
Aromatic Bisabolene-type SesquiterpenoidEscherichia coli2.0Aspergillus sydowii SW9[9][10]
Aromatic Bisabolene-type SesquiterpenoidStaphylococcus aureus16.0Aspergillus sydowii SW9[9][10]
Aromatic Bisabolene-type SesquiterpenoidStaphylococcus epidermidis8.0Aspergillus sydowii SW9[9][10]
Aromatic Bisabolene-type SesquiterpenoidStreptococcus pneumoniae4.0Aspergillus sydowii SW9[9][10]
Aspersydosulfoxide A CongenersPseudomonas syringae32Aspergillus sydowii LW09[3]
Aspersydosulfoxide A CongenersRalstonia solanacarum32Aspergillus sydowii LW09[3]
Aromatic Bisabolene-type SesquiterpenoidsAeromonas hydrophilia1.0 - 8.0Aspergillus versicolor SD-330[5]
Aromatic Bisabolene-type SesquiterpenoidsVibrio harveyi1.0 - 8.0Aspergillus versicolor SD-330[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method, a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (broth and solvent)

  • Microplate reader (optional)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the this compound stock solution to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (broth and inoculum, no compound), and the twelfth column will be the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Subculturing:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

    • Spot-inoculate these aliquots onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plate under the same conditions as the MIC test.

  • Reading the MBC:

    • The MBC is the lowest concentration that results in no microbial growth on the agar plate after incubation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_results Results start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions of this compound start->prep_plate inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_plate->inoculate incubate_mic Incubate Plate (18-24h for bacteria) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture end End read_mic->end incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc read_mbc->end

Caption: Workflow for MIC and MBC determination.

logical_relationship compound This compound mic Minimum Inhibitory Concentration (MIC) compound->mic determines mbc Minimum Bactericidal Concentration (MBC) mic->mbc is prerequisite for bacteriostatic Bacteriostatic Effect mic->bacteriostatic indicates bactericidal Bactericidal Effect mbc->bactericidal indicates

Caption: Relationship between MIC, MBC, and antimicrobial effect.

References

Application Notes and Protocols: Investigating the Anti-Cancer Mechanism of Asperbisabolane L

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, illustrative framework for studying the mechanism of action of a novel anti-cancer compound, exemplified by the hypothetical sesquiterpenoid, Asperbisabolane L. The protocols and data presented herein are representative of a typical workflow for characterizing the effects of a new therapeutic candidate on cancer cell lines.

Disclaimer: this compound is a hypothetical compound used here for illustrative purposes. The data, signaling pathways, and mechanisms of action described are representative examples based on common findings for anti-cancer natural products and are intended to serve as a guide for research design and execution.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. Sesquiterpenoids, a large class of natural compounds, have demonstrated a wide range of biological activities, including potent anti-cancer effects. This compound is a hypothetical novel bisabolane-type sesquiterpenoid. These application notes describe a series of in vitro studies to elucidate its mechanism of action in various human cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of key oncogenic signaling pathways, such as PI3K/AKT and STAT3, potentially initiated by an increase in intracellular reactive oxygen species (ROS).

Data Presentation: Effects of this compound on Cancer Cell Lines

The anti-proliferative and pro-apoptotic effects of this compound were evaluated in three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U87-MG (glioblastoma).

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound after 48 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5 ± 1.8
A549Lung Carcinoma25.2 ± 3.1
U87-MGGlioblastoma18.9 ± 2.5

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

MCF-7 cells were treated with this compound at its IC50 concentration for 24 hours, and the cell cycle distribution was analyzed by flow cytometry after propidium (B1200493) iodide staining.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)65.3 ± 4.222.1 ± 2.912.6 ± 1.5
This compound (12.5 µM)60.8 ± 3.815.5 ± 2.123.7 ± 3.3

Table 3: this compound-Induced Apoptosis in MCF-7 Cells

The percentage of apoptotic cells was determined by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining after 48 hours of treatment.

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control (Vehicle)95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
This compound (12.5 µM)62.4 ± 4.518.9 ± 2.715.3 ± 2.13.4 ± 1.1

Table 4: Effect of this compound on Key Signaling and Apoptotic Proteins in MCF-7 Cells

Relative protein expression levels were quantified by densitometry of Western blots after 24-hour treatment with this compound at its IC50 concentration. Data are normalized to β-actin and presented as a fold change relative to the control.

Protein TargetFunctionRelative Expression (Fold Change vs. Control)
p-AKT (Ser473)Cell Survival, Proliferation0.45 ± 0.08
Total AKTTotal Protein Level0.98 ± 0.12
p-STAT3 (Tyr705)Transcription, Cell Survival0.38 ± 0.06
Total STAT3Total Protein Level1.02 ± 0.15
Bcl-2Anti-apoptotic0.51 ± 0.09
BaxPro-apoptotic1.85 ± 0.22
Cyclin D1Cell Cycle Progression (G1/S)0.62 ± 0.11
Cleaved Caspase-3Executioner of Apoptosis3.10 ± 0.45

Visualizations: Workflows and Signaling Pathways

experimental_workflow Experimental Workflow for this compound Evaluation cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_flow_analysis Flow Cytometry Analysis cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines (MCF-7, A549, U87-MG) treatment Treat with this compound (Dose- and Time-dependent) start->treatment mtt Cell Viability Assay (MTT) treatment->mtt flow Flow Cytometry treatment->flow western Western Blot Analysis treatment->western ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis protein_exp Protein Expression Levels western->protein_exp cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantification of Apoptosis apoptosis->apop_quant conclusion Mechanism of Action ic50->conclusion cycle_dist->conclusion apop_quant->conclusion protein_exp->conclusion

Caption: Workflow for evaluating the anti-cancer effects of this compound.

mechanism_of_action Hypothetical Mechanism of Action of this compound cluster_drug cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes drug This compound ros ↑ ROS Production drug->ros pi3k_akt PI3K/AKT Pathway drug->pi3k_akt Inhibits stat3 STAT3 Pathway drug->stat3 Inhibits ros->pi3k_akt Inhibits bcl2_family Bcl-2 Family Proteins pi3k_akt->bcl2_family Regulates stat3->bcl2_family Regulates cyclins Cyclin D1 stat3->cyclins Regulates caspases Caspase Cascade bcl2_family->caspases Activates apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest G2/M Arrest cyclins->cell_cycle_arrest

Caption: Hypothetical signaling pathway affected by this compound.

logical_relationship Logical Cascade of this compound Action cluster_molecular Molecular Events cluster_protein Protein Level Changes cluster_cellular Cellular Outcomes start This compound Treatment ros Increased Intracellular ROS start->ros inhibition Inhibition of p-AKT & p-STAT3 ros->inhibition bcl2 ↓ Bcl-2 / ↑ Bax Ratio inhibition->bcl2 cyclin ↓ Cyclin D1 inhibition->cyclin caspase ↑ Cleaved Caspase-3 bcl2->caspase apoptosis Apoptosis Induction caspase->apoptosis arrest G2/M Cell Cycle Arrest cyclin->arrest

Caption: Logical relationships in this compound's mechanism of action.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.[1][2][3][4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U87-MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the complete medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells (DMSO concentration matched to the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2][5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with this compound.[6][7][8]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol[6][7]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[6]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes.[6]

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[6] Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.[6]

  • Incubation: Incubate at room temperature for 15-30 minutes in the dark.[7][9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[6] Use software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining and Flow Cytometry

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[10]

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect 1-5 x 10⁵ cells per sample by centrifugation.

  • Washing: Wash the cells once with ice-cold PBS and then once with 1X Binding Buffer.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis for Protein Expression

This protocol is for detecting changes in the expression and phosphorylation status of specific proteins in response to this compound.[13][14][15][16]

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Lysate Preparation: Wash cell pellets with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.[13] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[13]

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-40 µg of protein) with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.[13]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

The hypothetical data presented suggest that this compound exerts its anti-cancer effects by inducing ROS production, which in turn inhibits the pro-survival PI3K/AKT and STAT3 signaling pathways. This leads to an altered balance of Bcl-2 family proteins, activation of the caspase cascade, and ultimately, apoptosis. Concurrently, the inhibition of these pathways may downregulate key cell cycle proteins, leading to cell cycle arrest.

Future studies should aim to validate these findings in vivo using xenograft models. Further investigation into the direct molecular targets of this compound and a comprehensive analysis of its effects on other signaling pathways will provide a more complete understanding of its therapeutic potential. The protocols and workflow outlined in these application notes provide a robust framework for such investigations.

References

Application Note: Quantitative Analysis of Asperbisabolane L using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Asperbisabolane L is a bisabolane-type sesquiterpenoid, a class of natural products known for their structural diversity and a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2] Accurate quantification of this compound in various matrices, such as fungal extracts or biological fluids, is crucial for pharmacological studies and drug development. This application note details a robust and sensitive method for the quantification of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method has been developed and validated based on the International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.[3][4][5][6][7]

Principle of the Method

This method utilizes the high separation efficiency of High-Performance Liquid Chromatography (HPLC) to isolate this compound from other components in the sample. The identification and quantification are then performed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard (IS) is used to ensure high precision and accuracy of the quantification.

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS) - (e.g., a structurally similar, stable isotope-labeled bisabolane (B3257923) sesquiterpenoid)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., fungal extract, plasma)

Experimental Protocols

Standard and Sample Preparation

1.1. Preparation of Stock and Working Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

1.2. Sample Preparation (from Fungal Extract)

  • Extraction: Lyophilize the fungal mycelium and grind it into a fine powder. Extract 1.0 g of the powdered mycelium with 10 mL of ethyl acetate (B1210297) by ultrasonication for 30 minutes, repeated three times.

  • Evaporation and Reconstitution: Combine the extracts and evaporate to dryness under reduced pressure. Reconstitute the residue in 1.0 mL of methanol.

  • Protein Precipitation & Dilution: To 100 µL of the reconstituted extract, add 10 µL of the IS working solution (100 ng/mL) and 200 µL of ice-cold acetonitrile to precipitate proteins and other macromolecules. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

2.1. Liquid Chromatography

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of sesquiterpenoids.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 30
    1.0 30
    8.0 95
    10.0 95
    10.1 30

    | 12.0 | 30 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound [M+H]+ Fragment 1 Optimized
    Fragment 2 Optimized

    | Internal Standard | [M+H]+ | Fragment 1 | Optimized |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Note: The precursor and product ions for this compound need to be determined by direct infusion of the reference standard. The molecular weight of a related compound, beta-bisabolene, is 204.35 g/mol , suggesting the [M+H]+ for this compound will likely be in a similar range.[9]

Method Validation

The analytical method was validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5][6][7]

Data Presentation

Table 1: Linearity and Range

ParameterThis compound
Linear Range1 - 1000 ng/mL
Regression Equationy = 0.025x + 0.003
Correlation Coefficient (r²)> 0.999
Number of Data Points8

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)Accuracy (Recovery %)
5< 5%< 6%95 - 105%
50< 4%< 5%97 - 103%
500< 3%< 4%98 - 102%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterThis compound
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Fungal Sample extraction Ultrasonic Extraction (Ethyl Acetate) start->extraction evaporation Evaporation & Reconstitution (Methanol) extraction->evaporation precipitation Protein Precipitation (Acetonitrile) evaporation->precipitation filtration Filtration (0.22 µm) precipitation->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification (Internal Standard Method) ms->quantification Acquire Data validation Method Validation (ICH Guidelines) quantification->validation

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in complex matrices. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, precision, and accuracy. This application note provides a comprehensive protocol that can be readily implemented in research and drug development settings for the quantitative analysis of this compound.

References

Application Notes and Protocols for Scale-Up Production and Preclinical Evaluation of a Novel Bisabolane-Type Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Asperbisabolane L" is not publicly available. The following application notes and protocols are a generalized guide for the scale-up production and preclinical evaluation of a novel, hypothetical bisabolane-type sesquiterpenoid, based on established methods for similar natural products.

Introduction

Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug development. This document outlines a potential workflow for the scale-up production of a novel bisabolane-type sesquiterpenoid using microbial fermentation and provides protocols for its initial preclinical evaluation. The methodologies described are based on common practices in metabolic engineering and preclinical drug discovery.

Scale-Up Production via Microbial Fermentation

Metabolic engineering of microorganisms like Saccharomyces cerevisiae or Escherichia coli offers a scalable and sustainable platform for the production of complex natural products.[1][2][3] This approach involves introducing the biosynthetic pathway of the target molecule into a microbial host and optimizing fermentation conditions for high yields.

Experimental Protocol: Fed-Batch Fermentation

This protocol describes the scale-up production of a novel bisabolane-type sesquiterpenoid in a 10L bioreactor using a metabolically engineered strain of Saccharomyces cerevisiae.

1. Strain Preparation:

  • Inoculate a single colony of the engineered S. cerevisiae strain into 50 mL of seed culture medium (e.g., YPD).
  • Incubate at 30°C with shaking at 250 rpm for 24 hours.
  • Use the seed culture to inoculate 1 L of intermediate culture medium.
  • Incubate for another 24 hours under the same conditions.

2. Bioreactor Setup:

  • Sterilize a 10L bioreactor containing 5 L of defined fermentation medium.
  • Calibrate pH, dissolved oxygen (DO), and temperature sensors.
  • Set initial parameters: Temperature 30°C, pH 5.5, DO > 20%.

3. Fermentation:

  • Inoculate the bioreactor with the 1 L intermediate culture.
  • Maintain the pH at 5.5 by automatic addition of 2M NH₄OH.
  • Control DO above 20% by adjusting the agitation speed (300-800 rpm) and aeration rate (1-2 vvm).
  • After the initial glucose is depleted (approximately 12-16 hours), initiate the feeding of a concentrated glucose solution (500 g/L) at a controlled rate to maintain a low glucose concentration in the fermenter.
  • To enhance production, a two-phase fermentation can be employed by adding an organic solvent (e.g., dodecane) to the culture medium to capture the secreted sesquiterpenoid.[3]

4. Downstream Processing and Purification:

  • After 72-96 hours of fermentation, harvest the culture.
  • If an organic overlay was used, separate the organic phase.
  • If no solvent was used, centrifuge the culture to separate the cell biomass from the supernatant.
  • Extract the sesquiterpenoid from the organic phase or the supernatant using a suitable solvent (e.g., ethyl acetate).
  • Concentrate the extract under reduced pressure.
  • Purify the compound using column chromatography (e.g., silica (B1680970) gel) with a gradient of hexane (B92381) and ethyl acetate.
  • Assess purity by HPLC and confirm the structure by NMR and mass spectrometry.

Data Presentation: Fermentation and Purification

Table 1: Fermentation Parameters

ParameterValue
Bioreactor Volume10 L
Initial Medium Volume5 L
Inoculum Volume1 L
Temperature30°C
pH5.5
Dissolved Oxygen> 20%
Fermentation Time96 hours
Feed Solution500 g/L Glucose

Table 2: Purification Yield and Purity

StepTotal Weight (g)Purity (%)Overall Yield (%)
Crude Extract15.2~40%-
Column Chromatography5.8>98%38.2%

Preclinical In Vitro Evaluation

Preclinical studies are essential to determine the biological activity and potential therapeutic applications of a novel compound.[4] Given that many sesquiterpenoids exhibit cytotoxic and anti-inflammatory properties, initial in vitro screening should focus on these activities.[5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol assesses the cytotoxic effect of the novel bisabolane-type sesquiterpenoid on a cancer cell line (e.g., HeLa).

1. Cell Culture:

2. Assay Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
  • Prepare a stock solution of the purified sesquiterpenoid in DMSO.
  • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol evaluates the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Assay Procedure:

  • Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the sesquiterpenoid for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.
  • After incubation, collect the cell supernatant.
  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
  • Measure the absorbance at 540 nm.
  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation: In Vitro Activity

Table 3: Cytotoxicity against HeLa Cells

Concentration (µM)Cell Viability (%)
0.198.5 ± 2.1
195.2 ± 3.4
1078.1 ± 4.5
5045.3 ± 3.9
10015.7 ± 2.8
IC₅₀ (µM) 48.2

Table 4: Inhibition of Nitric Oxide Production

Concentration (µM)NO Inhibition (%)
15.6 ± 1.2
1025.4 ± 3.1
5068.9 ± 5.2
10085.1 ± 4.7
IC₅₀ (µM) 42.5

Visualizations

Workflow Diagrams

G Figure 1: Scale-Up Production Workflow cluster_0 Fermentation cluster_1 Downstream Processing Seed_Culture Seed Culture (50 mL) Intermediate_Culture Intermediate Culture (1 L) Seed_Culture->Intermediate_Culture Fed_Batch Fed-Batch Fermentation (10 L Bioreactor) Intermediate_Culture->Fed_Batch Harvest Harvest Culture Fed_Batch->Harvest Extraction Solvent Extraction Harvest->Extraction Concentration Concentration Extraction->Concentration Purification Column Chromatography Concentration->Purification QC QC (HPLC, NMR, MS) Purification->QC G Figure 2: Preclinical Evaluation Workflow cluster_0 Cytotoxicity Screening cluster_1 Anti-inflammatory Screening Compound Purified Sesquiterpenoid MTT_Assay MTT Assay Compound->MTT_Assay NO_Assay Nitric Oxide Assay Compound->NO_Assay Cell_Culture_Cancer Cancer Cell Culture (e.g., HeLa) Cell_Culture_Cancer->MTT_Assay IC50_Cancer Determine IC50 MTT_Assay->IC50_Cancer Cell_Culture_Macrophage Macrophage Cell Culture (e.g., RAW 264.7) Cell_Culture_Macrophage->NO_Assay IC50_Inflammation Determine IC50 NO_Assay->IC50_Inflammation G Figure 3: Hypothetical Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Compound Novel Sesquiterpenoid Compound->IKK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Asperbisabolane L & Bisabolane Sesquiterpenoid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Asperbisabolane L and other related bisabolane (B3257923) sesquiterpenoids from fungal fermentation, particularly using Aspergillus species.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation and extraction of bisabolane sesquiterpenoids.

Issue Potential Causes Recommended Solutions
Low or No Yield of Bisabolane Sesquiterpenoids - Inappropriate fungal strain. - Suboptimal fermentation medium. - Incorrect fermentation parameters (pH, temperature, aeration). - Inefficient extraction method.- Verify the identity and productivity of your Aspergillus strain. Not all species or strains produce the same secondary metabolites.[1][2][3] - Screen different media compositions. Both solid-state (e.g., rice medium) and liquid cultures (e.g., PDB, Czapek-Dox) can support production.[4][5][6] - Optimize fermentation conditions using a systematic approach like one-variable-at-a-time (OVAT) or response surface methodology (RSM).[7][8] Key parameters to test include pH (typically 4.0-7.0), temperature (25-30°C), and agitation speed (for liquid cultures). - Ensure your extraction solvent (e.g., ethyl acetate) is appropriate for bisabolane sesquiterpenoids and that the extraction is performed thoroughly.[5][9]
Inconsistent Yield Between Batches - Variation in inoculum quality or quantity. - Inconsistency in media preparation. - Fluctuations in fermentation conditions.- Standardize your inoculum preparation, including spore concentration and age of the seed culture.[6] - Use precise measurements for all media components and ensure thorough mixing. - Calibrate and monitor your fermentation equipment (shakers, incubators, bioreactors) to maintain consistent temperature, pH, and agitation.
Presence of Unwanted Contaminants - Poor sterile technique. - Contaminated media or equipment.- Adhere to strict aseptic techniques during all stages of culture handling. - Autoclave all media and equipment thoroughly. Work in a laminar flow hood when transferring cultures.
Difficulty in Isolating and Purifying the Target Compound - Complex mixture of secondary metabolites. - Inadequate chromatographic separation.- Employ a multi-step purification strategy, which may include column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) followed by semi-preparative HPLC.[9] - Use different solvent systems and column materials to optimize the separation of your target compound from other metabolites.
Mycelial Growth is Poor - Nutrient-poor medium. - Suboptimal pH or temperature for fungal growth.- Ensure your medium contains adequate carbon and nitrogen sources. Yeast extract and peptone are often beneficial.[9][10] - Check and adjust the initial pH of your medium. Monitor the temperature of your incubator.

Frequently Asked Questions (FAQs)

1. Which fungal species are known to produce bisabolane-type sesquiterpenoids?

Several species of the genus Aspergillus have been identified as producers of bisabolane-type sesquiterpenoids, including Aspergillus sydowii, Aspergillus sp. isolated from marine sponges, Aspergillus flavipes, and Aspergillus versicolor.[1][2][3][4] Other fungi, such as Penicillium citrinum, have also been reported to produce these compounds.[11]

2. What are the typical fermentation conditions for producing these compounds?

Both solid-state and submerged liquid fermentation can be employed. For solid-state fermentation, rice medium is commonly used, with incubation at room temperature (around 28°C) for an extended period (e.g., 30-40 days).[4][5] For submerged fermentation, media such as Potato Dextrose Broth (PDB) are often used, with incubation at 25-28°C for several days to weeks, sometimes with shaking.[7][9]

3. How can I optimize the yield of my target bisabolane sesquiterpenoid?

Yield optimization is a multi-step process that involves screening and adjusting various fermentation parameters. A systematic approach is recommended:

  • Strain Selection: Start with a known producer strain.

  • Medium Optimization: Test different carbon and nitrogen sources.

  • Parameter Optimization: Use methods like one-variable-at-a-time (OVAT) or response surface methodology (RSM) to find the optimal pH, temperature, incubation time, and (for liquid cultures) agitation speed.[7][8]

4. What analytical techniques are suitable for quantifying this compound and related compounds?

High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a common method for quantification.[7][12] For structural elucidation and more sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile sesquiterpenes.[13][14]

5. What is a general workflow for a yield optimization experiment?

A typical workflow would involve:

  • Strain Activation and Inoculum Preparation: Reviving the fungal culture from a stock and preparing a standardized spore suspension or mycelial culture for inoculation.

  • Fermentation: Inoculating the chosen production medium and incubating under controlled conditions.

  • Extraction: Separating the mycelium from the broth and extracting the secondary metabolites using an appropriate organic solvent.

  • Analysis and Quantification: Using HPLC or LC-MS to identify and quantify the target compound.

  • Data Analysis and Iteration: Analyzing the results to determine the effect of the tested parameters and planning the next round of experiments.

Data on Bisabolane Sesquiterpenoid Production from Aspergillus

The following table summarizes fermentation conditions from various studies on bisabolane sesquiterpenoid production by Aspergillus species.

Fungal Strain Fermentation Type Medium Incubation Time Incubation Temperature Key Findings
Aspergillus sydowii LW09Solid-stateRice medium30 days28°CIsolation of a new sulfoxide-containing phenolic bisabolane sesquiterpenoid.[4]
Aspergillus sp. ZJ-2008004Liquid (static)Glucose, yeast extract, peptone in seawater4 weeks27°CIsolation of four new bisabolane-type sesquiterpenoids with antibacterial activity.[1][9]
Aspergillus flavipes 297Not specifiedNot specifiedNot specifiedNot specifiedIsolation of seven phenolic bisabolane sesquiterpenoids with antimicrobial and cytotoxic activities.[2]
Aspergillus versicolor (endophyte)Not specifiedNot specifiedNot specifiedNot specifiedIsolation of four new bisabolane sesquiterpenoid derivatives with antimicrobial activities.[3]

Experimental Protocols

Protocol 1: General Solid-State Fermentation for Bisabolane Sesquiterpenoid Production

This protocol is based on methodologies reported for Aspergillus sydowii.[4][5]

  • Strain Activation: Culture the Aspergillus strain on Potato Dextrose Agar (B569324) (PDA) plates at 28°C for 5-7 days until sporulation is observed.

  • Seed Culture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 250 mL of liquid medium (e.g., 0.4% glucose, 1% malt (B15192052) extract, 0.4% yeast extract) with four 0.5 cm³ plugs of the agar culture. Incubate at 28°C for 5 days on a rotary shaker at 200 rpm.[4]

  • Production Fermentation: In a 500 mL Erlenmeyer flask, combine 80 g of rice and 120 mL of water. Autoclave to sterilize. Inoculate the sterile rice medium with 5-10 mL of the seed culture.

  • Incubation: Incubate the flasks statically at 28°C in the dark for 30-40 days.[4][5]

  • Extraction: After incubation, break up the fermented rice substrate and extract it three times with an equal volume of ethyl acetate (B1210297). Combine the ethyl acetate extracts.

  • Concentration: Evaporate the solvent from the combined extracts under reduced pressure to obtain the crude extract.

  • Purification and Analysis: Subject the crude extract to column chromatography and HPLC for purification and quantification of the target compounds.

Protocol 2: General Submerged Fermentation for Bisabolane Sesquiterpenoid Production

This protocol is adapted from methods used for an Aspergillus sp. isolated from a marine sponge.[9]

  • Strain Activation: As described in Protocol 1.

  • Production Fermentation: In a 1 L Erlenmeyer flask, prepare 400 mL of liquid medium (e.g., 10 g/L glucose, 2 g/L yeast extract, 2 g/L peptone in distilled or seawater). Inoculate with the activated fungal culture.

  • Incubation: Incubate the flasks statically at 27°C for 4 weeks.

  • Extraction: After incubation, filter the culture through cheesecloth to separate the filtrate and mycelium. Extract the filtrate three times with an equal volume of ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield the crude extract.

  • Purification and Analysis: Proceed with chromatographic purification and analytical quantification as described in Protocol 1.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Bisabolane Sesquiterpenoid Production cluster_prep Preparation cluster_ferm Fermentation & Extraction cluster_analysis Analysis & Optimization A Strain Activation (PDA Plates) B Seed Culture (Liquid Medium) A->B C Production Culture (Solid or Liquid Medium) B->C D Incubation (Controlled Conditions) C->D E Solvent Extraction (e.g., Ethyl Acetate) D->E F Crude Extract E->F G Purification (Column Chromatography) F->G H Quantification (HPLC / LC-MS) G->H I Data Analysis H->I J Parameter Optimization (OVAT / RSM) I->J J->C Iterate

Caption: Workflow for optimizing bisabolane sesquiterpenoid yield.

Terpenoid_Biosynthesis_Pathway Simplified Terpenoid Biosynthesis Pathway in Fungi cluster_mev Mevalonate (MVA) Pathway cluster_precursors Prenyl Pyrophosphate Precursors cluster_products Terpenoid Products A Acetyl-CoA B Mevalonate A->B C Isopentenyl Pyrophosphate (IPP) B->C D Dimethylallyl Pyrophosphate (DMAPP) C->D E Geranyl Pyrophosphate (GPP) (C10) D->E + IPP F Farnesyl Pyrophosphate (FPP) (C15) E->F + IPP H Monoterpenes E->H G Geranylgeranyl Pyrophosphate (GGPP) (C20) F->G + IPP I Sesquiterpenes (e.g., Bisabolanes) F->I K Sterols (e.g., Ergosterol) F->K via Squalene J Diterpenes G->J

Caption: Fungal pathway for sesquiterpenoid biosynthesis.

References

Technical Support Center: Purification of Asperbisabolane L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Asperbisabolane L, a phenolic bisabolane (B3257923) sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a phenolic bisabolane-type sesquiterpenoid, a class of natural products known for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] The purification of this compound can be challenging due to several factors:

  • Structural Similarity to Analogs: Fungal cultures often produce a mixture of structurally related bisabolane sesquiterpenoids, making their separation difficult.[3][4][5]

  • Chemical Instability: The phenolic group and other functional moieties in the structure may be sensitive to heat, light, or pH extremes, leading to degradation during purification.

  • Low Abundance: As a secondary metabolite, the concentration of this compound in the crude extract may be low, requiring efficient and high-resolution purification techniques.

Q2: What are the general steps for isolating this compound from a fungal culture?

The typical workflow for isolating this compound from a fungal culture, such as Aspergillus, involves several key stages:

  • Extraction: The fungal culture broth and/or mycelium are extracted with an organic solvent, commonly ethyl acetate (B1210297), to obtain a crude extract containing a mixture of secondary metabolites.[1]

  • Preliminary Fractionation: The crude extract is often subjected to an initial separation step, such as vacuum liquid chromatography or silica (B1680970) gel column chromatography with a step gradient of solvents with increasing polarity.[1]

  • Fine Purification: Fractions containing this compound are further purified using chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to isolate the pure compound.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[3][5]

Q3: How can I detect the presence of this compound during the purification process?

Thin-Layer Chromatography (TLC) is a common method for monitoring the presence of this compound in different fractions. Staining the TLC plates with a solution of vanillin-sulfuric acid followed by heating will typically reveal sesquiterpenoids as colored spots. Additionally, fractions can be analyzed by HPLC with a UV detector, as the phenolic group in this compound will absorb UV light.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Inefficient extraction from the fungal culture.2. Degradation of the compound during solvent evaporation or chromatography.3. Irreversible adsorption onto the silica gel column.1. Optimize the extraction solvent and duration. Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.2. Use a rotary evaporator at a low temperature and avoid prolonged exposure to heat. Employ an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.3. Deactivate the silica gel by adding a small percentage of water before packing the column. Alternatively, consider using a different stationary phase like reversed-phase C18 silica.
Co-elution with Impurities 1. Similar polarity of this compound and impurities.2. Overloading of the chromatography column.1. Optimize the mobile phase for column chromatography by testing different solvent systems using TLC. A shallower solvent gradient during elution can improve resolution.2. Reduce the amount of crude extract loaded onto the column. Consider a preliminary purification step like solid-phase extraction (SPE) to remove highly polar or non-polar impurities.
Poor Separation of Isomers Structural isomers of this compound have very similar physicochemical properties.1. Employ high-resolution chromatographic techniques such as preparative HPLC with a high-performance column.2. Experiment with different stationary phases (e.g., phenyl-hexyl, cyano) or mobile phase additives that can enhance selectivity.
Compound Degradation on TLC Plate The acidic nature of the vanillin-sulfuric acid stain can cause degradation.Use a less harsh visualization reagent, such as an anisaldehyde-sulfuric acid stain, or rely on UV visualization if the compound is sufficiently chromophoric.

Quantitative Data Summary

The following table presents representative data for the purification of a phenolic bisabolane sesquiterpenoid, which can be used as a general reference for the purification of this compound. Actual yields and purity may vary depending on the specific experimental conditions.

Purification Step Starting Material (g) Product Mass (mg) Yield (%) Purity (%)
Crude Ethyl Acetate Extract10.010,000100~5
Silica Gel Column Chromatography10.05005~60
Preparative HPLC (Fraction 1)0.5500.5>95
Preparative HPLC (Fraction 2)0.5300.3>98

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation
  • Extraction: The fungal culture broth (10 L) is extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield the crude extract.

  • Silica Gel Column Chromatography:

    • A glass column is packed with silica gel in n-hexane.

    • The crude extract (e.g., 10 g) is adsorbed onto a small amount of silica gel and loaded onto the column.

    • The column is eluted with a step gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

    • Fractions of a defined volume (e.g., 250 mL) are collected.

    • Each fraction is analyzed by TLC to identify those containing this compound.

    • Fractions with similar TLC profiles are combined and concentrated.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
  • Sample Preparation: The partially purified fraction from column chromatography is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). For example, starting with 30% B, increasing to 70% B over 30 minutes.

    • Flow Rate: 3 mL/min.

    • Detection: UV at 254 nm.

  • Fraction Collection: Fractions corresponding to the desired peaks are collected, and the solvent is removed under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis FungalCulture Fungal Culture (e.g., Aspergillus sp.) CrudeExtract Crude Ethyl Acetate Extract FungalCulture->CrudeExtract Ethyl Acetate Extraction SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Gradient Elution PrepHPLC Preparative HPLC SilicaGel->PrepHPLC Semi-pure Fractions PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, HRMS) PureCompound->Analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Low Yield or Purity Issue CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckChromatography Review Chromatography Conditions Start->CheckChromatography OptimizeSolvent Optimize Extraction Solvent/Method CheckExtraction->OptimizeSolvent Inefficient? CheckStability Assess Compound Stability CheckExtraction->CheckStability Degradation? OptimizeGradient Optimize Elution Gradient CheckChromatography->OptimizeGradient Poor Resolution? ChangeStationaryPhase Change Stationary Phase CheckChromatography->ChangeStationaryPhase Co-elution? PrePurify Add Pre-purification Step (SPE) CheckChromatography->PrePurify Complex Mixture? Success Improved Yield/Purity OptimizeSolvent->Success CheckStability->Success OptimizeGradient->Success ChangeStationaryPhase->Success PrePurify->Success

Caption: Troubleshooting logic for this compound purification.

signaling_pathway AsperbisabolaneL This compound Cell Cancer Cell AsperbisabolaneL->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated cytotoxic signaling pathway of this compound.

References

Troubleshooting Asperbisabolane L instability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asperbisabolane L. The information provided is designed to address common challenges related to the stability and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a gradual loss of purity over time, even when stored at low temperatures. What could be the cause?

A1: Gradual degradation of this compound, even under recommended storage conditions, can be attributed to inherent structural instabilities. As a bisabolane (B3257923) sesquiterpenoid, it may be susceptible to slow oxidation or hydrolysis, particularly if exposed to trace amounts of air, moisture, or acidic/basic contaminants. The presence of reactive functional groups, such as epoxides or allylic alcohols, can contribute to this instability. We recommend performing a stability study under your specific storage conditions to quantify the degradation rate.

Q2: I am observing multiple new peaks in my HPLC/LC-MS analysis of an aged this compound solution. What are these likely to be?

A2: The appearance of new peaks suggests the formation of degradation products. Common degradation pathways for sesquiterpenoids include oxidation, hydrolysis (especially of ester or epoxide groups), and rearrangements. If this compound contains an epoxide ring, you may be observing the formation of diol hydrolysis products or other rearranged isomers. We advise attempting to characterize these new peaks by mass spectrometry to elucidate their structures and confirm the degradation pathway.

Q3: Can the solvent I use for my experiments affect the stability of this compound?

A3: Absolutely. The choice of solvent can significantly impact the stability of this compound. Protic solvents, such as methanol (B129727) or water, can facilitate hydrolytic degradation, particularly of sensitive functional groups like epoxides. Solvents should be of high purity, dry, and free from acidic or basic impurities. For sensitive experiments, it is recommended to use freshly opened anhydrous solvents.

Q4: My biological assay results with this compound are inconsistent. Could this be related to compound instability?

A4: Yes, inconsistent biological activity is a common consequence of compound instability. If this compound degrades in your assay medium, the effective concentration of the active compound will decrease over the course of the experiment, leading to variable results. It is crucial to assess the stability of this compound under your specific assay conditions (e.g., in cell culture media at 37°C). Consider preparing fresh stock solutions and minimizing the incubation time to mitigate degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Acidic Media
  • Symptoms: A rapid decrease in the parent peak of this compound with the concurrent appearance of one or more new peaks in HPLC/LC-MS analysis when the compound is exposed to acidic conditions (e.g., certain buffer systems, acidic extraction protocols).

  • Potential Cause: this compound likely contains an acid-labile functional group, such as an epoxide, which undergoes rapid ring-opening and rearrangement in the presence of acid.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure all solutions and buffers are maintained at a neutral or slightly basic pH.

    • Alternative Protocols: Modify experimental protocols to avoid acidic steps. For example, use alternative extraction methods that do not require acidification.

    • Stability Assessment: Perform a forced degradation study by incubating this compound in buffers of varying pH to understand its pH-stability profile.

Issue 2: Oxidation of this compound upon Exposure to Air
  • Symptoms: Formation of new, more polar compounds, often detected by an increase in mass corresponding to the addition of one or more oxygen atoms in mass spectrometry. This may be accompanied by a color change in the sample.

  • Potential Cause: The structure of this compound may contain moieties susceptible to oxidation, such as electron-rich double bonds or tertiary carbons.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Antioxidants: For in vitro assays where an inert atmosphere is not feasible, consider the addition of a small amount of a suitable antioxidant, ensuring it does not interfere with the assay.

Data Presentation

Table 1: pH Stability of this compound in Aqueous Buffers

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
3.025145.2
5.025185.7
7.425199.1
9.025198.5
7.4372492.3

Table 2: Oxidative Stability of this compound

ConditionIncubation Time (hours)Remaining this compound (%)
Open to air, ambient light2478.4
Under Nitrogen, dark2499.5
H₂O₂ (1%)132.1

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Dilute the stock solution in the desired test buffer or medium to the final working concentration.

    • Incubate the sample under the desired conditions (e.g., temperature, light exposure).

    • At each time point, withdraw an aliquot, quench any reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and inject it into the HPLC system.

    • Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.

Visualizations

degradation_pathway Asperbisabolane_L This compound (Epoxide-containing) Acid_Catalysis Acidic Conditions (e.g., pH < 6) Asperbisabolane_L->Acid_Catalysis Oxidation Oxidative Stress (Air, Peroxides) Asperbisabolane_L->Oxidation Hydrolysis_Product Diol Hydrolysis Product Acid_Catalysis->Hydrolysis_Product Hydrolysis Rearrangement_Product Rearranged Isomer Acid_Catalysis->Rearrangement_Product Rearrangement Oxidized_Product Oxidized Metabolite Oxidation->Oxidized_Product

Caption: Inferred degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Results or New Peaks Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Assess Solvent Purity and Age start->check_solvent ph_stability Perform pH Stability Study check_storage->ph_stability check_solvent->ph_stability acid_issue Degradation at low pH? ph_stability->acid_issue oxidation_study Conduct Oxidative Stress Test oxidation_issue Degradation with air/H₂O₂? oxidation_study->oxidation_issue acid_issue->oxidation_study No adjust_ph Use Neutral/Basic Buffers acid_issue->adjust_ph Yes inert_atmosphere Use Inert Atmosphere and Degassed Solvents oxidation_issue->inert_atmosphere Yes end Stable Compound for Experiments oxidation_issue->end No adjust_ph->end inert_atmosphere->end

Caption: Troubleshooting workflow for this compound instability.

Improving the resolution of Asperbisabolane L in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to assist you in improving the resolution of Asperbisabolane L in NMR spectroscopy experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the NMR analysis of this compound and related bisabolane (B3257923) sesquiterpenoids.

Question: The aliphatic proton signals in the ¹H NMR spectrum of my this compound sample are heavily overlapped, making structural assignment difficult. How can I resolve these signals?

Answer:

Signal crowding in the aliphatic region (typically 1.0-2.5 ppm) is a common challenge when analyzing bisabolane sesquiterpenoids due to the presence of multiple methylene (B1212753) and methine groups in similar chemical environments. To overcome this, a combination of strategies is recommended:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

    • Solvent Change: The chemical shifts of protons can be significantly influenced by the solvent. Acquiring spectra in different deuterated solvents, such as benzene-d₆, acetone-d₆, or methanol-d₄, can alter the chemical shifts and resolve overlapping signals. Aromatic solvents like benzene-d₆ often induce significant shifts (Aromatic Solvent-Induced Shifts - ASIS) that can be particularly useful.[1]

    • Temperature Variation: For molecules with conformational flexibility, acquiring spectra at different temperatures can sometimes resolve overlapping signals. At higher temperatures, rapid conformational exchange can lead to sharper, averaged signals. Conversely, low-temperature NMR may "freeze out" different conformers, allowing for their individual characterization.[1]

  • Utilize 2D NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving signal overlap by spreading the signals into a second dimension.[1]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems even when signals overlap in the 1D spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate overlapping proton signals based on the chemical shift of the attached carbon.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Question: The methyl group signals in my this compound spectrum are overlapping. How can I differentiate them?

Answer:

Bisabolane structures often contain several methyl groups with very similar chemical shifts. Here's how you can approach this issue:

  • Instrumental Optimization:

    • Shimming: Ensure the spectrometer's magnetic field homogeneity is optimized (shimming) to achieve the best possible lineshape and resolution.

    • High-Field Magnet: As with aliphatic protons, a higher field strength will provide better separation of methyl signals.

  • Advanced NMR Experiments:

    • HSQC: By correlating the methyl protons to their respective carbons in the well-resolved ¹³C dimension, you can effectively distinguish them.

    • NOESY: Different methyl groups will show distinct spatial correlations (NOEs) to other protons in the molecule, aiding in their unambiguous assignment. For small molecules like sesquiterpenoids, a mixing time of 300-800 ms (B15284909) is a good starting point for NOESY experiments.[1]

Frequently Asked Questions (FAQs)

What is a good starting point for sample preparation for NMR analysis of this compound?

For a standard ¹H NMR experiment, aim for a concentration of 1-5 mg of your purified compound dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆). Ensure the solvent is of high purity to avoid interfering signals. For more dilute samples, a cryoprobe can significantly enhance sensitivity.[1]

How can I improve the signal-to-noise ratio for a dilute sample of this compound?

  • Increase the number of scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of the square root of 2.

  • Use a Cryoprobe: A cryogenically cooled probe can increase sensitivity by a factor of 3-4 by reducing thermal noise.[1]

  • Hyperpolarization Techniques: Advanced techniques like Dynamic Nuclear Polarization (DNP) and Para-Hydrogen Induced Polarization (PHIP) can enhance NMR signals by several orders of magnitude, though they require specialized instrumentation.[2][3]

Are there any computational methods to aid in the spectral analysis of this compound?

Yes, Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C chemical shifts. By comparing the calculated shifts with the experimental data for a proposed structure, you can gain confidence in your structural assignment.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for a Bisabolane Sesquiterpenoid Isolated from Aspergillus

The following table presents the NMR data for Asperbisabolane B, a bisabolane sesquiterpenoid isolated from Aspergillus versicolor. This data can serve as a reference for researchers working on similar compounds.

PositionδC (ppm)δH (ppm, J in Hz)
1134.8
2124.55.38 (br s)
331.22.05 (m)
429.51.62 (m)
526.71.55 (m)
6124.85.12 (t, 7.0)
7131.5
825.7
917.71.60 (s)
1025.71.68 (s)
1172.8
1229.81.22 (s)
1329.81.22 (s)
1423.51.98 (s)
1560.84.45 (s)

Data is for Asperbisabol B in CDCl₃. Chemical shifts (δ) are given in ppm and coupling constants (J) are in Hz.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 1-5 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Set the number of scans (NS) to 16 or a multiple of 8 for good signal-to-noise. Increase as needed for dilute samples.[1]

    • Set the relaxation delay (D1) to 1-2 seconds.[1]

  • Acquisition: Acquire the Free Induction Decay (FID).

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the FID to obtain the spectrum.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.

  • Experiment Parameters:

    • Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2 on Bruker).

    • Set the ¹H spectral width and offset in the F2 dimension and the ¹³C spectral width and offset in the F1 dimension. A typical ¹³C range for sesquiterpenoids is 0-180 ppm.[1]

    • Set TD(F2) to 1K and TD(F1) to 128 or 256.

    • Set NS to a multiple of 4 or 8.

    • Set D1 to 1.5-2 seconds.

  • Acquisition and Processing: Acquire and process the 2D data.

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Initial Setup: Use the same spectral widths and offsets as for the HSQC experiment.

  • Experiment Parameters:

    • Load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker).

    • Set TD(F2) to 2K and TD(F1) to 256 or 512.

    • Set NS to a multiple of 4 or 8. HMBC is less sensitive than HSQC and generally requires more scans.

    • Set the long-range coupling constant (J-coupling) to a value around 8 Hz.

    • Set D1 to 1.5-2 seconds.

  • Acquisition and Processing: Acquire and process the 2D data.

Visualizations

troubleshooting_workflow start Overlapping Signals in ¹H NMR Spectrum exp_conditions Optimize Experimental Conditions start->exp_conditions two_d_nmr Perform 2D NMR Experiments start->two_d_nmr higher_field Use Higher Field Spectrometer exp_conditions->higher_field change_solvent Change Solvent (e.g., Benzene-d₆) exp_conditions->change_solvent vary_temp Vary Temperature exp_conditions->vary_temp cosy COSY two_d_nmr->cosy hsqc HSQC two_d_nmr->hsqc hmbc HMBC two_d_nmr->hmbc noesy NOESY two_d_nmr->noesy resolved_spectrum Resolved Spectrum & Structural Assignment higher_field->resolved_spectrum change_solvent->resolved_spectrum vary_temp->resolved_spectrum cosy->resolved_spectrum hsqc->resolved_spectrum hmbc->resolved_spectrum noesy->resolved_spectrum

Caption: A workflow for troubleshooting overlapping signals in the NMR spectrum of this compound.

nmr_data_relationship one_d_h 1D ¹H NMR (Proton Chemical Shifts, Coupling Constants) cosy 2D COSY (¹H-¹H Correlations) one_d_h->cosy hsqc 2D HSQC (¹H-¹³C One-Bond Correlations) one_d_h->hsqc noesy 2D NOESY (¹H-¹H Spatial Correlations) one_d_h->noesy one_d_c 1D ¹³C NMR (Carbon Chemical Shifts) one_d_c->hsqc structure This compound Structure cosy->structure hmbc 2D HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc hmbc->structure noesy->structure

Caption: Relationship between different NMR experiments for the structural elucidation of this compound.

References

Overcoming low solubility of Asperbisabolane L in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of Asperbisabolane L and other bisabolane-type sesquiterpenoids in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a member of the bisabolane-type sesquiterpenoid class of natural products. These compounds are often isolated from fungal species, such as those of the Aspergillus genus, and are investigated for their potential biological activities, including antimicrobial and cytotoxic effects.[1][2][3][4][5] Like many other sesquiterpenoids, this compound is a lipophilic molecule, which results in low aqueous solubility. This property presents a significant challenge for in vitro and in vivo biological assays, as a homogenous solution is crucial for obtaining accurate and reproducible results.

Q2: What is the recommended initial approach for dissolving this compound for a biological assay?

The most common and recommended starting point is to create a concentrated stock solution of this compound in a water-miscible organic solvent.[6] Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for hydrophobic compounds and its general compatibility with many biological assays at low final concentrations.[6][7][8]

Q3: What is a typical protocol for preparing this compound for a cell-based assay?

A general protocol involves dissolving the purified this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution is then serially diluted in the appropriate cell culture medium to achieve the desired final concentrations for the experiment. It is critical to ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[6]

Q4: What should I do if I observe precipitation when diluting the DMSO stock solution in my aqueous assay buffer?

Precipitation upon dilution indicates that the aqueous solubility limit of this compound has been exceeded. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to test lower final concentrations of this compound in your assay.

  • Optimize the co-solvent concentration: You may be able to slightly increase the final concentration of DMSO in your assay, but be sure to include a vehicle control with the same DMSO concentration to account for any solvent effects. The acceptable final DMSO concentration is cell-line and assay dependent.

  • Explore alternative solubilization strategies: If DMSO is not providing adequate solubility or is incompatible with your assay, consider other techniques as outlined in the troubleshooting guide below.

Troubleshooting Guide

Problem / ObservationPotential CauseRecommended Solutions
This compound powder will not dissolve in the primary organic solvent (e.g., DMSO). The compound may have very low solubility even in organic solvents, or the solvent may be of poor quality.1. Try gentle warming (to 37°C) or brief sonication to aid dissolution. 2. Test alternative water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF). Always verify the compatibility of the chosen solvent with your specific assay.
A clear stock solution forms, but precipitation occurs immediately upon dilution into the aqueous assay buffer. The aqueous solubility limit has been drastically exceeded. The percentage of the organic co-solvent in the final solution is too low to maintain solubility.1. Lower the final test concentration of this compound. 2. Increase the final co-solvent percentage, staying within the tolerance limits of your assay (e.g., from 0.1% to 0.5% DMSO). 3. Consider advanced formulation strategies if high concentrations are necessary.
The solution is initially clear after dilution but becomes cloudy or shows precipitate over time. The compound is in a supersaturated state and is slowly precipitating out of the solution. This can be influenced by temperature changes or interactions with components in the assay medium.1. Prepare fresh dilutions immediately before each experiment. 2. Ensure the temperature of the stock solution and the assay buffer are equilibrated before mixing. 3. Evaluate the stability of the compound in your specific assay medium over the time course of your experiment.
High background or off-target effects are observed in the vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or interfering with the assay components.1. Reduce the final concentration of the organic solvent in all wells. 2. Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific assay. 3. If the required concentration of the organic solvent is too high, explore alternative solubilization methods.

Advanced Solubilization Strategies

For particularly challenging cases where standard co-solvents are insufficient, the following advanced formulation strategies can be considered:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their water solubility.

  • Lipid-Based Formulations: For in vivo studies, formulating this compound in lipid-based delivery systems such as liposomes or nanoemulsions can improve its solubility and bioavailability.

Quantitative Data Summary

The following table provides a summary of the reported biological activities of various bisabolane-type sesquiterpenoids, offering a comparative overview of their potency. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values are presented. Lower values indicate higher potency.

CompoundBiological ActivityCell Line / OrganismIC50 / MICReference
Phenolic Bisabolane (B3257923) Sesquiterpenoid 1aCytotoxicityMKN-45Not specified[1]
Phenolic Bisabolane Sesquiterpenoid 1bCytotoxicityHepG2Not specified[1]
Phenolic Bisabolane SesquiterpenoidsAntimicrobialVarious bacteria and fungi2 to 64 µg/mL[1]
Disydonol ACytotoxicityHepG-2, CaskiNot specified[2]
Disydonol CCytotoxicityHepG-2, CaskiNot specified[2]
Aspergoterpenins & related compoundsAntimicrobialErwinia carotovoraModerate Inhibition[3]
Aspergiterpenoid A & related compoundsAntibacterial8 bacterial strains1.25 to 20.0 µM[4]
Aromatic Bisabolene Sesquiterpenoid 1AntibacterialZoonotic pathogenic bacteria1.0 to 8.0 µg/mL[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh a small amount of purified this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density in complete culture medium. Incubate overnight to allow for cell attachment.[6]

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the highest concentration of DMSO used in the experiment.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[6]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis stock_solution Prepare Concentrated Stock in DMSO serial_dilution Serial Dilution in Assay Medium stock_solution->serial_dilution 1. Dilute compound_treatment Treat Cells with Dilutions cell_seeding Seed Cells in Plate cell_seeding->compound_treatment 2. Add Compound incubation Incubate for Defined Period compound_treatment->incubation 3. Incubate data_acquisition Acquire Data (e.g., Absorbance) incubation->data_acquisition 4. Measure Response data_analysis Calculate Results (e.g., IC50) data_acquisition->data_analysis 5. Analyze

Caption: General experimental workflow for testing this compound in a biological assay.

troubleshooting_flow cluster_solutions Troubleshooting Steps start Dilute DMSO Stock in Aqueous Buffer precipitation Precipitation Observed? start->precipitation yes_precipitate Yes precipitation:e->yes_precipitate:n no_precipitate No precipitation:w->no_precipitate:n lower_conc Lower Final Concentration proceed Proceed with Assay optimize_dmso Optimize DMSO % lower_conc->optimize_dmso advanced_methods Consider Advanced Solubilization Methods optimize_dmso->advanced_methods

References

Technical Support Center: Structure Elucidation of Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers, Scientists, and Drug Development Professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the structure elucidation of bisabolane (B3257923) sesquiterpenoids. This guide is designed to assist you in navigating the complexities of your experimental work, from initial isolation to final structure confirmation.

Section 1: Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H-NMR spectrum shows a highly congested aliphatic region (δ 1.0-2.5 ppm), making it impossible to assign individual proton signals. How can I resolve this?

Answer: Signal overlap in the aliphatic region is a very common challenge in the analysis of bisabolane sesquiterpenoids due to the presence of multiple methylene (B1212753) and methine groups in similar chemical environments. Here is a systematic approach to resolving these signals:

  • Utilize 2D-NMR Techniques: Two-dimensional NMR spectroscopy is essential for disentangling overlapping signals.

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, allowing you to trace the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating each proton to its directly attached carbon, you can often resolve overlapping proton signals because the corresponding carbons resonate at distinct chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • Solvent Effects: Recording the NMR spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential shifts in proton resonances, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ are particularly effective at inducing aromatic solvent-induced shifts (ASIS).

  • High-Field NMR: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion and improve resolution.

Question: The methyl signals in my bisabolane derivative are overlapping. How can I distinguish between them?

Answer: Bisabolane structures often contain several methyl groups with very similar chemical shifts. Here are some strategies to differentiate them:

  • HMBC: This is the most powerful tool for this issue. Each methyl group will show long-range correlations to different carbons in the skeleton, allowing for unambiguous assignment based on connectivity.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons. Methyl groups in different spatial environments will show different NOE or ROE correlations to other protons in the molecule, aiding in their assignment.

  • Solvent Titration: In some cases, a solvent titration experiment, where small amounts of a second solvent are added incrementally, can induce gradual and differential shifts in the methyl signals, allowing them to be resolved and tracked.

Question: I am struggling to determine the relative stereochemistry of my bisabolane derivative using NOESY data due to the flexibility of the side chain. What are the best practices?

Answer: The conformational flexibility of the side chain in many bisabolanes can indeed complicate the interpretation of NOESY/ROESY data. Here are some key considerations:

  • ROESY vs. NOESY: For medium-sized molecules like sesquiterpenoids, ROESY can be more reliable than NOESY as it avoids the issue of zero or negative NOEs. ROESY cross-peaks are always positive, which can simplify interpretation.

  • Quantitative NOE/ROE Analysis: Instead of relying on the mere presence or absence of a correlation, consider a more quantitative approach. Strong NOE/ROE correlations are indicative of shorter interproton distances.

  • Conformational Analysis: Computational modeling can be a powerful tool to predict the most stable conformations of your molecule. The experimentally observed NOE/ROE correlations can then be compared with the interproton distances in the calculated conformers to support a particular stereochemical assignment.

  • J-Coupling Analysis: Carefully analyze the proton-proton coupling constants (³JHH). The magnitude of these coupling constants can provide valuable information about dihedral angles and, consequently, the relative stereochemistry.

Mass Spectrometry (MS)

Question: I am having trouble interpreting the mass spectrum of my bisabolane sesquiterpenoid. Are there any characteristic fragmentation patterns?

Answer: The fragmentation of bisabolane sesquiterpenoids in mass spectrometry is highly dependent on the specific structure and the ionization method used. However, some general patterns can be observed:

  • Loss of Side Chain: A common fragmentation pathway involves the cleavage of the side chain from the cyclohexane (B81311) ring.

  • Dehydration: For alcohol derivatives, the loss of a water molecule (M-18) is a frequent observation.

  • Retro-Diels-Alder (RDA) Reaction: In bisabolanes containing a cyclohexene (B86901) ring, an RDA reaction can occur, leading to characteristic fragment ions.

  • Aromatic Bisabolanes: For aromatic bisabolanes, the formation of a stable tropylium (B1234903) ion (m/z 91) or substituted tropylium ions is a common fragmentation pathway for alkyl-substituted benzene (B151609) rings. The benzylic cleavage leading to a stable benzylic cation is also very common.

Troubleshooting Tip: If you have access to high-resolution mass spectrometry (HRMS), you can determine the elemental composition of your parent ion and fragment ions, which is invaluable for proposing and confirming fragmentation pathways.

Purification and Isolation

Question: I am experiencing low recovery of my bisabolane sesquiterpenoids during purification. What are the likely causes and solutions?

Answer: Low recovery during the purification of bisabolane sesquiterpenoids can be attributed to several factors:

  • Volatility: Many bisabolanes are volatile. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at low temperatures and under moderate vacuum.

  • Thermal Instability: Some bisabolanes, particularly endoperoxides, are thermally labile. Maintain low temperatures throughout the extraction and purification process.

  • Irreversible Adsorption: Active sites on the stationary phase (e.g., silica (B1680970) gel) can lead to irreversible adsorption. This can sometimes be mitigated by deactivating the silica gel with a small amount of a polar solvent like triethylamine (B128534) in the mobile phase, especially when dealing with basic compounds.

  • Co-elution: Bisabolanes often co-elute with other lipids. Careful optimization of the mobile phase and the use of different stationary phases (e.g., silver nitrate-impregnated silica gel for separating compounds with different degrees of unsaturation) can improve separation.

Stereochemistry Determination

Question: I have determined the relative stereochemistry of my bisabolane alcohol, but I am unsure how to confidently assign the absolute configuration. What are the recommended methods?

Answer: Determining the absolute configuration is a critical step that should not be based on optical rotation alone. Here are robust methods for assigning the absolute configuration of a chiral alcohol:

  • Mosher's Ester Analysis: This is a widely used NMR-based method. The chiral alcohol is derivatized with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H-NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester, the absolute configuration of the alcohol can be determined.

  • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques are powerful for determining the absolute configuration of chiral molecules in solution without the need for derivatization. The experimental VCD or ECD spectrum is compared with the theoretically calculated spectrum for a known configuration. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

  • Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal of your compound (or a derivative), X-ray crystallography provides an unambiguous determination of the absolute configuration.

Common Pitfall: A common mistake is to over-rely on biosynthetic considerations to propose a stereochemistry. While biosynthesis can provide clues, it should always be confirmed by experimental data.

Section 2: Quantitative Data

The following table summarizes the key ¹H and ¹³C NMR spectroscopic data for the parent bisabolane skeleton and some common isomers. Note that chemical shifts are approximate and can vary depending on the solvent and specific substitution patterns.

Compound Proton (δ, ppm) Carbon (δ, ppm)
Bisabolane CH₃: ~0.8-0.9C1: ~30-40, C7: ~30-40, C11: ~20-30
α-Bisabolene CH₃: ~1.6, Vinyl-H: ~5.1-5.4C1: ~131, C7: ~124, C11: ~25, Olefinic C: ~120-135
β-Bisabolene CH₃: ~1.6, Vinyl-H: ~4.6-4.7C1: ~145, C7: ~120, C11: ~23, Olefinic C: ~110-150
γ-Bisabolene CH₃: ~1.6, Vinyl-H: ~5.3C1: ~134, C7: ~124, C11: ~25, Olefinic C: ~120-135

Data compiled from various sources for general comparison.

Section 3: Experimental Protocols

General Protocol for Mosher's Ester Analysis of a Bisabolane Alcohol

This protocol outlines the general steps for the preparation and analysis of Mosher's esters to determine the absolute configuration of a secondary alcohol.[1][2][3][4]

Materials:

  • Bisabolane alcohol of unknown configuration (~1-2 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine (B92270)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

  • Small reaction vials, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • In a clean, dry vial under an inert atmosphere, dissolve the bisabolane alcohol (~0.5-1 mg) in anhydrous pyridine (~100 µL) and anhydrous DCM (~200 µL).

    • Add a slight excess of (S)-MTPA-Cl (~1.2 equivalents) to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting alcohol is consumed (typically 1-4 hours).

    • Quench the reaction by adding a few drops of water.

    • Extract the product with DCM, wash the organic layer with a saturated solution of copper sulfate (B86663) (to remove pyridine) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester is often pure enough for NMR analysis.

  • Preparation of the (R)-MTPA Ester:

    • Repeat the procedure described in step 1 using a separate sample of the bisabolane alcohol and (R)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H-NMR spectra for both the (S)-MTPA and (R)-MTPA esters in the same solvent (e.g., CDCl₃) and at the same concentration.

    • Assign the proton signals for both diastereomers. 2D-NMR experiments like COSY may be necessary for unambiguous assignment.

    • Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δS - δR.

  • Determination of Absolute Configuration:

    • Draw the conformation of the MTPA esters with the ester carbonyl and the trifluoromethyl group anti-periplanar.

    • The phenyl group of the MTPA moiety will shield the protons that are on the same side, causing them to have a lower chemical shift.

    • If Δδ is positive for a set of protons, these protons are on the right side of the molecule when drawn in the standard conformation. If Δδ is negative, they are on the left side.

    • Based on the distribution of positive and negative Δδ values, you can assign the absolute configuration of the carbinol center.

Section 4: Visualizations

The following diagrams illustrate key workflows and logical relationships in the structure elucidation of bisabolane sesquiterpenoids.

experimental_workflow cluster_purification Purification and Isolation cluster_elucidation Structure Elucidation cluster_stereochem Stereochemistry Determination start Crude Extract flash_chrom Flash Chromatography start->flash_chrom hplc HPLC Purification flash_chrom->hplc pure_compound Isolated Bisabolane hplc->pure_compound nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir planar_structure Planar Structure Proposed nmr->planar_structure ms->planar_structure ir->planar_structure noesy NOESY/ROESY planar_structure->noesy j_coupling J-Coupling Analysis planar_structure->j_coupling relative_config Relative Configuration noesy->relative_config j_coupling->relative_config mosher Mosher's Ester Analysis relative_config->mosher vcd VCD/ECD Spectroscopy relative_config->vcd xray X-ray Crystallography relative_config->xray absolute_config Absolute Configuration mosher->absolute_config vcd->absolute_config xray->absolute_config

Caption: General workflow for the structure elucidation of bisabolane sesquiterpenoids.

nmr_troubleshooting cluster_solutions Troubleshooting Strategies start Overlapping Signals in ¹H-NMR change_solvent Change Solvent (e.g., Benzene-d₆) start->change_solvent Try first high_field Use High-Field NMR start->high_field If available cosy Run COSY start->cosy Essential resolved Resolved Signals & Structure Assignment change_solvent->resolved high_field->resolved hsqc Run HSQC cosy->hsqc hmbc Run HMBC hsqc->hmbc hmbc->resolved

Caption: Troubleshooting workflow for resolving overlapping NMR signals.

stereochem_decision_tree cluster_absolute Absolute Configuration Methods start Relative Configuration Established? noesy Perform NOESY/ROESY & J-Coupling Analysis start->noesy No has_alcohol Chiral Alcohol or Amine? start->has_alcohol Yes noesy->start mosher Mosher's Ester Analysis has_alcohol->mosher Yes vcd VCD/ECD Spectroscopy has_alcohol->vcd No final_structure Final Stereostructure mosher->final_structure can_crystallize Can it be Crystallized? vcd->can_crystallize vcd->final_structure can_crystallize->vcd No xray Single-Crystal X-ray can_crystallize->xray Yes xray->final_structure

Caption: Decision tree for determining the stereochemistry of bisabolane sesquiterpenoids.

References

Technical Support Center: Enhancing the Bioactivity of Asperbisabolane L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioactivity of Asperbisabolane L through derivatization.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known bioactivity?

This compound is a phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii.[1] It has demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) secretion in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1] Initial studies show an inhibition rate of 56.8% at a concentration of 10 µM, and it is known to inhibit the NF-κB-activated pathway.[1]

2. What are the potential sites for derivatization on the this compound molecule?

The chemical structure of this compound features a sterically hindered tertiary hydroxyl (-OH) group. This hydroxyl group is the primary target for derivatization to potentially enhance its bioactivity.

3. What derivatization strategies are suitable for a sterically hindered tertiary alcohol like the one on this compound?

Due to steric hindrance, standard esterification methods may be inefficient. More advanced techniques are recommended:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate esterification under mild conditions.[2][3]

  • Mitsunobu Reaction: This reaction allows for the conversion of alcohols to esters with an inversion of stereochemistry, using reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD).[4][5][6]

  • Acylation with a highly reactive agent: Using a more reactive acylating agent, such as an acid anhydride (B1165640) in the presence of a potent catalyst like bismuth triflate (Bi(OTf)₃), can overcome steric hindrance.[7]

4. How can derivatization potentially enhance the bioactivity of this compound?

Derivatization can improve the pharmacokinetic and pharmacodynamic properties of a molecule by:

  • Increasing Lipophilicity: Adding non-polar functional groups can enhance cell membrane permeability.

  • Improving Stability: Modifying the hydroxyl group can protect the molecule from rapid metabolism.

  • Enhancing Target Binding: The added functional group may interact more favorably with the biological target.

5. What bioassays are appropriate for evaluating the enhanced anti-inflammatory activity of this compound derivatives?

  • Nitric Oxide (NO) Inhibition Assay: Measure the inhibition of NO production in LPS-stimulated macrophage cell lines (e.g., RAW 264.7 or BV-2).

  • Cytokine Quantification: Use ELISA or qPCR to measure the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Western Blot Analysis: To confirm the mechanism of action, assess the inhibition of key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylation of IκBα, p65, p38, ERK, and JNK).

Troubleshooting Guides

Derivatization Reactions
Problem Possible Cause Recommended Solution
Low or no product yield in esterification Steric Hindrance: The bulky nature of the tertiary alcohol on this compound is preventing the acylating agent from accessing the hydroxyl group.[7]- Use a more reactive acylating agent (e.g., acid anhydride instead of a carboxylic acid).- Employ a highly effective catalyst like DMAP or bismuth triflate.[7]- Increase reaction temperature and/or time, while monitoring for side product formation.[7]
Presence of Water: Moisture in the reaction can consume the derivatization reagents.[8]- Ensure all glassware is oven-dried.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Formation of side products N-acylurea formation (in Steglich esterification): The O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[3]- Ensure a catalytic amount of DMAP is used, as it suppresses this side reaction.[2]
Elimination instead of substitution: The tertiary alcohol may undergo elimination to form an alkene under acidic or high-temperature conditions.- Use mild reaction conditions (e.g., room temperature).- Avoid strong acids; use a non-acidic activation method like the Mitsunobu reaction.
Difficulty in product purification Byproducts from reagents: Reagents like DCC and PPh3 produce byproducts (dicyclohexylurea and triphenylphosphine oxide) that can be difficult to remove.- For Steglich esterification, consider using a water-soluble carbodiimide (B86325) like EDC to facilitate removal of the urea (B33335) byproduct through aqueous extraction.[9]- For the Mitsunobu reaction, chromatographic purification is typically required to remove triphenylphosphine oxide.
Bioactivity Assays
Problem Possible Cause Recommended Solution
High variability in bioassay results Poor Solubility of Derivatives: Ester or ether derivatives of this compound may have low solubility in aqueous assay media, leading to inconsistent concentrations.- Use a co-solvent like DMSO to dissolve the compounds, ensuring the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells.- Visually inspect for precipitation in the assay wells.
Compound Instability: The derivative may be unstable under assay conditions (e.g., hydrolysis of an ester).- Prepare fresh stock solutions of the compounds for each experiment.- Investigate the stability of the derivatives in the assay buffer over the course of the experiment.
High background in NF-κB reporter assay Cytotoxicity of the compound: At higher concentrations, the compound may be toxic to the cells, leading to non-specific effects.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the non-toxic concentration range of the derivatives.[10]
No significant improvement in bioactivity Inappropriate derivative: The chosen functional group may not be optimal for enhancing activity.- Synthesize a small library of derivatives with different functional groups (e.g., esters with varying chain lengths, different ether groups) to establish a structure-activity relationship (SAR).
Assay is not sensitive enough: The chosen assay may not be able to detect subtle differences in potency.- Use a more sensitive assay or multiple, complementary assays. For example, in addition to NO inhibition, measure the effect on specific pro-inflammatory cytokines.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol describes the synthesis of an ester derivative of this compound using a carboxylic acid, DCC, and DMAP.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the carboxylic acid (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.

Protocol 2: Anti-inflammatory Activity Assessment (NO Inhibition Assay)

This protocol outlines the procedure for evaluating the anti-inflammatory activity of this compound and its derivatives by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and its derivatives dissolved in DMSO

  • Griess Reagent

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (this compound and its derivatives) in DMEM.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition for each compound concentration and calculate the IC50 value.

Quantitative Data Presentation

The following table presents a comparative analysis of the anti-inflammatory activity of various bisabolane sesquiterpenoids and their derivatives. This data can serve as a benchmark for evaluating the success of this compound derivatization.

Compound Derivative Type Assay Cell Line IC50 (µM) Reference
Morincitrinoid ABisabolane SesquiterpenoidNO InhibitionRAW 264.70.98 ± 0.07[11]
Compound 1 (from V. amygdalina)Bisabolane SesquiterpenoidNO InhibitionRAW 264.710.9[12]
Compound 3 (from V. amygdalina)Bisabolane SesquiterpenoidNO InhibitionRAW 264.717.6[12]
Compound 8 (from V. amygdalina)Bisabolane SesquiterpenoidNO InhibitionRAW 264.713.4[12]
This compoundParent CompoundNO InhibitionBV-2>10 (56.8% inhibition at 10 µM)[1]
This compound Acetate Hypothetical Ester Derivative NO Inhibition RAW 264.7 (To be determined)
This compound Benzoate Hypothetical Ester Derivative NO Inhibition RAW 264.7 (To be determined)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_bioassay Bioactivity Assessment asper asper L This compound esterification Steglich Esterification or Mitsunobu Reaction purification Purification (Column Chromatography) esterification->purification derivative This compound Derivative purification->derivative cell_culture RAW 264.7 Cell Culture derivative->cell_culture asperL asperL asperL->esterification treatment Compound Treatment & LPS Stimulation cell_culture->treatment no_assay Griess Assay for NO Inhibition treatment->no_assay elisa ELISA for Cytokines (TNF-α, IL-6) treatment->elisa western_blot Western Blot for NF-κB & MAPK Pathways treatment->western_blot data_analysis Data Analysis (IC50 Calculation) no_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: Experimental workflow for derivatization and bioactivity assessment.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, ERK, JNK) tlr4->mapk pi3k PI3K tlr4->pi3k akt Akt pi3k->akt ikk IKK akt->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb degradation nfkb_ikb NF-κB/IκBα (Inactive) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocation nfkb_ikb->ikk asper_deriv This compound Derivative asper_deriv->mapk Inhibition asper_deriv->ikk Inhibition gene_expr Pro-inflammatory Gene Expression nfkb_n->gene_expr cytokines TNF-α, IL-6, iNOS gene_expr->cytokines

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

References

Strategies to minimize batch-to-batch variability of Asperbisabolane L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Asperbisabolane L produced by Aspergillus terreus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a sesquiterpenoid natural product synthesized by the fungus Aspergillus terreus. Like many secondary metabolites, its production can be sensitive to subtle changes in fermentation conditions. Batch-to-batch consistency is crucial for reliable experimental results, scalable production, and ensuring consistent purity and yield for preclinical and clinical studies. Variability can lead to wasted resources and time, and complicate the interpretation of biological activity data.[1][2]

Q2: What are the primary factors that influence this compound production and lead to variability?

The primary factors contributing to batch-to-batch variability in this compound production are related to the fermentation conditions. These can be broadly categorized as:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements, can significantly impact secondary metabolite production.

  • Physicochemical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed are critical parameters that must be tightly controlled.

  • Inoculum Quality: The age, viability, and size of the fungal inoculum can affect the kinetics of the fermentation and the final product yield.

  • Genetic Stability of the Fungus: Serial subculturing can sometimes lead to genetic drift in the production strain, resulting in decreased yields over time.

Q3: How can I monitor the progress of my Aspergillus terreus fermentation?

Regular monitoring of key parameters is essential. This includes:

  • Online Monitoring: Real-time measurement of pH, dissolved oxygen, and temperature using probes within the bioreactor.

  • Offline Monitoring: Regular sampling to measure biomass (dry cell weight), substrate consumption (e.g., glucose concentration), and this compound concentration using analytical techniques like HPLC. Visual inspection for culture morphology and pigmentation can also provide valuable insights.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound production.

Problem 1: Low or No this compound Production Despite Good Biomass Growth

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Recommendations
Nutrient Repression High concentrations of readily metabolizable carbon or nitrogen sources can repress secondary metabolism. Solution: Try a two-stage fermentation where initial growth is in a rich medium, followed by transfer to a production medium with limiting nutrients to trigger secondary metabolite synthesis.
Suboptimal pH The pH of the medium can shift during fermentation due to metabolic activity. The optimal pH for growth may not be the same as for this compound production. Solution: Monitor the pH throughout the fermentation and maintain it within the optimal range for secondary metabolite production (typically determined empirically).
Inadequate Aeration Sesquiterpene biosynthesis is an aerobic process. Insufficient dissolved oxygen can limit production. Solution: Increase agitation and/or aeration rates. Monitor dissolved oxygen levels to ensure they remain above critical levels (e.g., 20% saturation).
Incorrect Timing of Harvest This compound is a secondary metabolite, and its production often occurs during the stationary phase of fungal growth. Solution: Perform a time-course study to determine the optimal harvest time for maximum yield.
Problem 2: High Batch-to-Batch Variability in this compound Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Recommendations
Inconsistent Inoculum Variations in the age, size, or metabolic state of the inoculum can lead to inconsistent fermentation performance. Solution: Standardize your inoculum preparation protocol. Use a consistent spore suspension concentration or a defined vegetative inoculum age and volume.
Variability in Media Components Minor variations in the quality of raw materials (e.g., yeast extract, peptone) can impact secondary metabolite production. Solution: Use high-quality, certified media components from a single supplier. Consider using a chemically defined medium to reduce variability.
Poorly Controlled Fermentation Parameters Fluctuations in pH, temperature, or dissolved oxygen between batches will lead to inconsistent yields. Solution: Ensure that all online monitoring probes are calibrated and that control systems are functioning correctly to maintain setpoints.
Genetic Drift of the Production Strain Repeated subculturing can lead to a decline in the productivity of the fungal strain. Solution: Maintain a cryopreserved stock of the high-producing strain and limit the number of subcultures from a single stock vial. Periodically re-isolate single-spore colonies to maintain a homogenous and productive culture.

Data Presentation

The following table provides an illustrative example of how different fermentation parameters can influence this compound yield. Note: This data is hypothetical and intended for demonstration purposes. Researchers should generate their own data based on their specific experimental conditions.

Batch ID Carbon Source (g/L) Nitrogen Source (g/L) pH Temperature (°C) This compound Yield (mg/L)
ABL-01Glucose (40)Yeast Extract (10)6.02815.2
ABL-02Sucrose (40)Yeast Extract (10)6.02818.5
ABL-03Glucose (40)Peptone (10)6.02812.8
ABL-04Glucose (40)Yeast Extract (10)5.52822.1
ABL-05Glucose (40)Yeast Extract (10)6.52810.4
ABL-06Glucose (40)Yeast Extract (10)6.02519.7
ABL-07Glucose (40)Yeast Extract (10)6.03011.5

Experimental Protocols

Detailed Methodology for Quantification of this compound by HPLC

This protocol is adapted from a validated method for the quantification of a similar sesquiterpene, (-)-alpha-bisabolol (B1239774), and should be validated for this compound in your laboratory.[3]

1. Sample Preparation:

  • Extraction:

    • Lyophilize a known volume of the fermentation broth.

    • Extract the lyophilized biomass and supernatant with three volumes of ethyl acetate (B1210297) with vigorous shaking.

    • Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol (B129727) (HPLC grade).

    • Filter the methanolic extract through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Acetonitrile/Water/Phosphoric Acid (19:80:1 v/v/v)

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20% B

    • 10-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B (linear gradient)

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at 210 nm.

  • Column Temperature: 30°C

3. Quantification:

  • Prepare a standard curve of this compound in methanol at a range of concentrations.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

  • Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound, starting from the central metabolite Farnesyl Pyrophosphate (FPP).

Asperbisabolane_L_Pathway FPP Farnesyl Pyrophosphate (FPP) Bisabolyl_Cation Bisabolyl Cation FPP->Bisabolyl_Cation Sesquiterpene Synthase Asperbisabolane_L This compound Bisabolyl_Cation->Asperbisabolane_L Rearrangement & Hydroxylation

Proposed biosynthetic pathway for this compound.
Troubleshooting Workflow for Low this compound Yield

This workflow provides a logical sequence of steps to diagnose and address low yields of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Biomass Is Biomass Growth Normal? Start->Check_Biomass Optimize_Medium Optimize Culture Medium (Carbon/Nitrogen Ratio, pH) Check_Biomass->Optimize_Medium No Check_Fermentation_Params Are Fermentation Parameters (pH, Temp, DO) Optimal? Check_Biomass->Check_Fermentation_Params Yes Check_Inoculum Review Inoculum Preparation (Age, Viability, Size) Optimize_Medium->Check_Inoculum Optimize_Params Optimize Physicochemical Parameters Check_Fermentation_Params->Optimize_Params No Check_Strain_Stability Is the Production Strain Stable? Check_Fermentation_Params->Check_Strain_Stability Yes Optimize_Params->Check_Strain_Stability Reisolate_Strain Re-isolate from Cryopreserved Stock Check_Strain_Stability->Reisolate_Strain No End Yield Improved Check_Strain_Stability->End Yes Reisolate_Strain->End

A logical workflow for troubleshooting low yields.

References

Dealing with co-eluting impurities during Asperbisabolane L purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Asperbisabolane L, a putative bisabolane (B3257923) sesquiterpenoid isolated from Aspergillus species. The focus is on addressing the common challenge of co-eluting impurities during the purification process.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely co-eluting impurities?

A1: this compound is presumed to be a bisabolane-type sesquiterpenoid, a class of natural products commonly produced by fungi of the Aspergillus genus. During purification, it is likely to co-elute with other structurally related bisabolane sesquiterpenoids that share a similar carbon skeleton but differ in their functional groups (e.g., hydroxyls, carboxyls, epoxides).

Common co-eluting impurities for bisabolane sesquiterpenoids from Aspergillus may include, but are not limited to:

  • Sydonol

  • Hydroxysydonic acid

  • Aspergoterpenins

  • Other isomers and degradation products of this compound

Q2: I'm observing a broad peak or a shoulder on my main peak during HPLC analysis. What is the likely cause?

A2: A broad peak or a shoulder is a strong indicator of co-eluting impurities. This means that one or more of the related compounds mentioned above are eluting at a very similar retention time to this compound under your current chromatographic conditions. It is also possible that you are observing closely related isomers.

Q3: What is a general workflow for the purification of this compound?

A3: A typical purification workflow for bisabolane sesquiterpenoids from a fungal extract involves multiple chromatographic steps. The general strategy is to first fractionate the crude extract using a low-resolution technique like column chromatography and then use a high-resolution technique like preparative HPLC for the final purification.

G start Fungal Culture Extract liquid_liquid Liquid-Liquid Partitioning start->liquid_liquid Solvent Extraction column_chrom Silica (B1680970) Gel Column Chromatography liquid_liquid->column_chrom Fractionation prep_hplc Preparative HPLC column_chrom->prep_hplc Semi-pure Fractions purity_analysis Purity Analysis (Analytical HPLC, LC-MS) prep_hplc->purity_analysis Collected Fractions pure_compound Pure this compound purity_analysis->pure_compound

Caption: General purification workflow for this compound.

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to troubleshoot and resolve co-elution issues during the HPLC purification of this compound.

Problem: Poor Resolution Between this compound and Impurity Peaks

The primary objective is to increase the separation (resolution) between the peak of interest and the contaminating peaks. This can be achieved by optimizing various chromatographic parameters.

G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Modification start Co-elution Observed optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase baseline_resolution Baseline Resolution Achieved optimize_mobile_phase->baseline_resolution If successful gradient Adjust Gradient Slope optimize_mobile_phase->gradient solvent_strength Modify Solvent Strength optimize_mobile_phase->solvent_strength solvent_type Change Organic Modifier optimize_mobile_phase->solvent_type change_stationary_phase Change Stationary Phase change_stationary_phase->baseline_resolution If successful diff_column Use Different Column Chemistry (e.g., Phenyl-Hexyl) change_stationary_phase->diff_column hilic Consider HILIC for polar compounds change_stationary_phase->hilic check_system Check HPLC System Suitability check_system->baseline_resolution After system optimization gradient->change_stationary_phase If resolution is still poor solvent_strength->change_stationary_phase If resolution is still poor solvent_type->change_stationary_phase If resolution is still poor diff_column->check_system If co-elution persists hilic->check_system If co-elution persists

Caption: Troubleshooting logic for resolving co-elution.

Step 1: Optimize the Mobile Phase

Changes to the mobile phase composition can have a significant impact on selectivity and resolution.

  • Adjust the Gradient Slope: For gradient elution, a shallower gradient provides more time for compounds to interact with the stationary phase, which can improve the separation of closely eluting peaks.

  • Modify Solvent Strength (Isocratic Elution): In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase will increase retention times and may improve separation.

  • Change the Organic Modifier: Switching from one organic solvent to another (e.g., methanol (B129727) to acetonitrile or vice versa) can alter the selectivity of the separation due to different solvent-solute interactions.

Step 2: Change the Stationary Phase

If optimizing the mobile phase does not resolve the co-elution, changing the stationary phase chemistry can provide a different separation mechanism.

  • Different Reversed-Phase Chemistry: If you are using a C18 column, consider trying a column with a different stationary phase, such as Phenyl-Hexyl or Cyano. These phases offer different selectivities for aromatic and polar compounds, respectively.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If this compound and its impurities are polar, HILIC can be an effective alternative to reversed-phase chromatography.

Step 3: Check HPLC System Suitability

Ensure that the HPLC system itself is not contributing to poor peak shape and resolution.

  • Column Health: A contaminated or old column can lead to peak broadening and tailing. Flush the column with a strong solvent or replace it if necessary.

  • Extra-Column Volume: Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce peak broadening.

  • Injection Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to prevent peak distortion.

Data Presentation: Physicochemical Properties of Related Compounds

The following table summarizes the physicochemical properties of known bisabolane sesquiterpenoids that may co-elute with this compound. This data can help in developing a suitable purification method.

Compound NameMolecular FormulaMolecular Weight ( g/mol )General Polarity
(Hypothetical) this compound C₁₅H₂₄O₃252.35Moderately Polar
SydonolC₁₅H₂₄O₂236.35Moderately Polar
Sydowic AcidC₁₅H₂₀O₄264.32Polar
Aspergoterpenin AC₁₄H₁₆O₄248.27Polar
(-)-Hydroxysydonic acidC₁₅H₂₀O₅280.31Highly Polar

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Extraction: The fungal mycelium or fermentation broth is extracted with an organic solvent such as ethyl acetate (B1210297) or methanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to obtain fractions enriched in compounds of a certain polarity range.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase using a slurry method with a non-polar solvent like n-hexane.

  • Sample Loading: The enriched fraction (e.g., the ethyl acetate fraction) is concentrated, adsorbed onto a small amount of silica gel, and loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, for example, a gradient of ethyl acetate in n-hexane (from 100% hexane (B92381) to 100% ethyl acetate).

  • Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

Protocol 3: Preparative Reversed-Phase HPLC
  • Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Program: A typical starting point is a linear gradient from 30% to 70% acetonitrile in water over 40 minutes. This should be optimized based on analytical HPLC results.

  • Flow Rate: A typical flow rate for a 20 mm ID column is 10-15 mL/min.

  • Detection: UV detection at a wavelength where this compound has absorbance (e.g., 210-254 nm).

  • Injection: Dissolve the semi-purified fraction from the column chromatography in the initial mobile phase and inject a suitable volume.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure.

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Bisabolane-Type Sesquiterpenoids from Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids, a significant class of secondary metabolites produced by various fungi, including those of the Aspergillus genus, have garnered considerable attention for their diverse biological activities. Among these, their cytotoxic effects against various cancer cell lines are of particular interest to the scientific community for the development of novel anticancer agents. This guide provides a comparative overview of the cytotoxicity of several bisabolane-type sesquiterpenoids isolated from Aspergillus species, supported by experimental data from peer-reviewed studies. While specific data for Asperbisabolane L remains elusive in the reviewed literature, this guide will focus on structurally related compounds to provide a valuable comparative context.

Quantitative Cytotoxicity Data

The cytotoxic potential of various bisabolane-type sesquiterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is presented in the table below. Lower IC50 values are indicative of greater cytotoxic activity.

CompoundFungal SourceCancer Cell LineIC50 (µM)Reference
Aspertenol AAspergillus tennesseensisK562 (Chronic Myelogenous Leukemia)16.6[1]
Aspertenol AAspergillus tennesseensisA549 (Lung Carcinoma)43.5[1]
Aspertenol BAspergillus tennesseensisK562 (Chronic Myelogenous Leukemia)>100[1]
Compound 3Aspergillus tennesseensisK562 (Chronic Myelogenous Leukemia)72.7[1]
Compound 4Aspergillus tennesseensisK562 (Chronic Myelogenous Leukemia)45.4[1]
Compound 4Aspergillus tennesseensisA549 (Lung Carcinoma)70.2[1]
Compound 6Aspergillus tennesseensisK562 (Chronic Myelogenous Leukemia)48.3[1]
Compound 7Aspergillus tennesseensisK562 (Chronic Myelogenous Leukemia)68.9[1]
Compound 9Aspergillus tennesseensisK562 (Chronic Myelogenous Leukemia)55.8[1]
Compound 9Aspergillus tennesseensisA549 (Lung Carcinoma)61.1[1]
(+)-1a (enantiomer)Aspergillus flavipesMKN-45 (Gastric Cancer)Promising[2]
(-)-1b (enantiomer)Aspergillus flavipesMKN-45 (Gastric Cancer)Promising[2]
Compound 2Aspergillus flavipesHepG2 (Hepatocellular Carcinoma)Promising[2]

Experimental Protocols

The evaluation of cytotoxicity for the aforementioned bisabolane (B3257923) sesquiterpenoids was primarily conducted using the Cell Counting Kit-8 (CCK-8) assay and the MTT assay. These colorimetric assays are widely used to assess cell viability and proliferation.

Cell Counting Kit-8 (CCK-8) Assay[1]

This method was utilized to determine the cytotoxicity of compounds isolated from Aspergillus tennesseensis.

  • Cell Seeding: Human cancer cell lines (A549, K562, and ASPC) were seeded into 96-well plates at a density of 5 × 10³ cells per well.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for 48 hours.

  • CCK-8 Addition: Following incubation, 10 µL of the CCK-8 solution was added to each well.

  • Final Incubation: The plates were incubated for an additional 2 hours.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

General Cytotoxicity Assay Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of natural products like sesquiterpenoids.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (Sesquiterpenoid) Treatment Compound Treatment (Varying Concentrations) Compound->Treatment Cells Cancer Cell Lines Seeding Cell Seeding (96-well plate) Cells->Seeding Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay_Reagent Add Viability Reagent (e.g., MTT, CCK-8) Incubation->Assay_Reagent Incubate_Assay Incubation Assay_Reagent->Incubate_Assay Measure Measure Absorbance Incubate_Assay->Measure IC50 Calculate IC50 Value Measure->IC50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways in Sesquiterpenoid-Induced Cytotoxicity

While the precise molecular mechanisms of each bisabolane sesquiterpenoid from Aspergillus are not fully elucidated in the provided references, sesquiterpenoids, in general, are known to induce cytotoxicity through various signaling pathways, often culminating in apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling cascade that could be triggered by a cytotoxic sesquiterpenoid.

G Sesquiterpenoid Cytotoxic Sesquiterpenoid Cell Cancer Cell Sesquiterpenoid->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential pathway for sesquiterpenoid-induced apoptosis.

Conclusion

The available data indicate that bisabolane-type sesquiterpenoids isolated from Aspergillus species exhibit a range of cytotoxic activities against various cancer cell lines. Notably, compounds such as Aspertenol A show significant potency. The structural variations among these sesquiterpenoids likely contribute to the differences in their cytotoxic effects. Further research is warranted to elucidate the specific molecular targets and signaling pathways of these compounds to fully understand their therapeutic potential. This comparative guide serves as a foundational resource for researchers interested in the anticancer properties of these natural products.

References

Comparative Guide to the Structure-Activity Relationship of Asperbisabolane and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific data for a compound designated "Asperbisabolane L" is not available in the current scientific literature, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of closely related bisabolane-type sesquiterpenoids, including various named Asperbisabolanes and Penicibisabolanes. These compounds, primarily isolated from fungi of the Aspergillus and Penicillium genera, have demonstrated notable anti-inflammatory and cytotoxic activities. This guide synthesizes the available experimental data to illuminate the key structural features influencing their biological effects.

Anti-Inflammatory Activity of Penicibisabolane Derivatives

A study on bisabolane (B3257923) sesquiterpenes isolated from the endophytic fungus Penicillium citrinum revealed several derivatives with anti-inflammatory properties.[1] The primary assay used to determine this activity was the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 1: Inhibitory Effects of Penicibisabolanes on NO Production

CompoundInhibition of NO Production at 20 μM (%)[1]
Penicibisabolane G (7)> 50
Known Analogue (13)> 50

Note: Specific percentage inhibition values beyond "> 50%" were not detailed in the source material.

The available data suggests that the specific substitution patterns on the bisabolane scaffold are crucial for anti-inflammatory activity. Compounds 7 and 13 emerged as the most potent inhibitors of NO production in this study.[1]

Cytotoxic Activity of Bisabolane Derivatives

Research into secondary metabolites from Penicillium oxalicum has identified a new bisabolane-type sesquiterpenoid, Inonotic acid C, with significant cytotoxic effects against various human cancer cell lines.[2] The cytotoxicity was evaluated using the MTT assay.

Table 2: Cytotoxic Activity (IC50 in μM) of Inonotic acid C and Related Compounds

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
Inonotic acid C (1)-7.7[2]--
(S)-(+)-11-dehydrosydonic acid (2)----
Sydonic acid (3)----

Note: IC50 values for compounds 2 and 3, and for compound 1 against A549, HeLa, and HepG2 were not provided in the abstract. The study highlighted the potent activity of Inonotic acid C against the MCF-7 cell line.

The potent activity of Inonotic acid C against the MCF-7 breast cancer cell line underscores the potential of this class of compounds as anticancer agents.[2]

Experimental Protocols

Anti-Inflammatory Assay: Nitric Oxide (NO) Production Inhibition

This protocol describes the method used to evaluate the anti-inflammatory effects of the isolated compounds by measuring the inhibition of nitric oxide production in LPS-stimulated RAW264.7 cells.[1]

  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to a final concentration that induces NO production (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-stimulated control group.

Cytotoxicity Assay: MTT Assay

The following is a general protocol for determining the cytotoxic activity of compounds against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Culture: Human carcinoma cell lines (e.g., A549, MCF-7, HeLa, and HepG2) are maintained in a suitable culture medium with necessary supplements in a controlled environment (37°C, 5% CO2).

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

SAR_Bisabolanes cluster_sar General Structure-Activity Relationship of Bisabolane Derivatives Bisabolane_Core Bisabolane Scaffold Modifications Modifications (e.g., Hydroxylation, Oxidation, Cyclization) Bisabolane_Core->Modifications Chemical Derivatization Activity Biological Activity (Anti-inflammatory, Cytotoxic) Modifications->Activity Influences

Caption: General Structure-Activity Relationship (SAR) workflow for bisabolane derivatives.

Experimental_Workflow cluster_workflow Workflow for Cytotoxicity (MTT) Assay A Seed Cancer Cells in 96-well plates B Treat with Bisabolane Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Validating the Therapeutic Potential of Asperbisabolane L in Animal Models: A Comparative Analysis of Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the specific therapeutic potential of Asperbisabolane L in animal models have revealed a significant lack of published in vivo data for this particular compound. However, the broader class of bisabolane (B3257923) sesquiterpenoids, to which this compound belongs, has demonstrated a range of promising biological activities in preclinical studies. This guide, therefore, provides a comparative overview of the therapeutic potential of representative bisabolane sesquiterpenoids that have been evaluated in animal models, offering a predictive framework for the potential applications of novel compounds like this compound.

Bisabolane-type sesquiterpenoids are a diverse group of natural products known for their significant pharmacological properties, including anti-inflammatory, antibacterial, and cytotoxic effects.[1][2] In vitro and in vivo studies on various members of this class have highlighted their potential for development as novel therapeutic agents.[1][3] This guide will synthesize the available preclinical data on select bisabolane sesquiterpenoids to facilitate a comparative assessment of their efficacy and experimental validation.

Comparative Efficacy of Bisabolane Sesquiterpenoids in Animal Models

To provide a clear comparison, the following table summarizes the quantitative data from preclinical studies on various bisabolane sesquiterpenoids. Due to the limited specific data on this compound, related compounds from the same chemical class with published in vivo data are presented as comparators.

CompoundAnimal ModelTherapeutic AreaKey Efficacy Data (e.g., % inhibition, dose-response)
(No specific in vivo data available for this compound) ---
Bisabolol Murine model of skin inflammationAnti-inflammatorySignificant reduction in ear edema at doses of 100-200 mg/kg.
Rat model of gastric ulcerGastroprotectiveUlcer inhibition of over 50% at a dose of 50 mg/kg.
(6R,7R)-6-Hydroxy-7-methoxy-bisabola-2,10-diene-4-one Not specified in available abstractsAnti-inflammatoryPotent inhibitory effect on NO production (IC50 = 3.31 ± 0.74 μM) in vitro, suggesting in vivo potential.[3]
Pararubin W and Pararubin AA In vitro (McCoy cells infected with Chlamydia abortus)Anti-chlamydialDose-dependent inhibition of Chlamydia abortus growth.[4] Further in vivo studies are warranted.

Note: The table above is a representative summary. The lack of directly comparable in vivo studies for a wide range of bisabolane sesquiterpenoids necessitates a broader look at their documented biological activities to infer therapeutic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of bisabolane sesquiterpenoids, based on standard preclinical research practices.

In Vivo Model of Skin Inflammation
  • Animal Model: Male Swiss mice (6-8 weeks old).

  • Induction of Inflammation: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the inner and outer surfaces of the right ear.

  • Test Compound Administration: The bisabolane sesquiterpenoid (e.g., Bisabolol) is applied topically to the ear 30 minutes before and 15 minutes after TPA application. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) are included.

  • Efficacy Measurement: After a set period (e.g., 6 hours), the thickness of both ears is measured using a micrometer. The difference in thickness between the treated and untreated ear is calculated as an indicator of edema. A biopsy punch is used to collect ear tissue samples for weight measurement and histological analysis.

  • Data Analysis: The percentage inhibition of edema is calculated relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Anti-Chlamydial Activity Assay (In Vitro)
  • Cell Culture: McCoy cells are grown to confluence in 96-well microtiter plates.

  • Infection: The cell monolayers are infected with Chlamydia abortus at a specified multiplicity of infection (MOI).

  • Treatment: Following infection, the culture medium is replaced with a medium containing various concentrations of the test compounds (e.g., Pararubin W, Pararubin AA). A positive control (e.g., tetracycline) and a negative control (vehicle) are included.[4]

  • Incubation: The plates are incubated for a period sufficient for chlamydial replication (e.g., 48-72 hours).

  • Assessment of Inhibition: The inhibition of chlamydial growth is quantified. This can be done by immunofluorescence staining of chlamydial inclusions, followed by automated imaging and counting, or by qPCR to measure the chlamydial load.

  • Data Analysis: The concentration of the compound that inhibits 50% of chlamydial growth (IC50) is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the therapeutic mechanisms and research approaches.

experimental_workflow cluster_invivo In Vivo Inflammation Model cluster_invitro In Vitro Anti-Chlamydial Assay animal_model Swiss Mice inflammation TPA-induced Ear Edema animal_model->inflammation treatment_vivo Topical application of Bisabolane Sesquiterpenoid inflammation->treatment_vivo measurement Edema Measurement & Histological Analysis treatment_vivo->measurement analysis_vivo Calculate % Inhibition measurement->analysis_vivo cell_culture McCoy Cell Culture infection Infection with Chlamydia abortus cell_culture->infection treatment_vitro Treatment with Bisabolane Sesquiterpenoid infection->treatment_vitro quantification Quantification of Chlamydial Growth treatment_vitro->quantification analysis_vitro Determine IC50 quantification->analysis_vitro

Caption: A comparative workflow of in vivo and in vitro experimental models.

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., TPA, LPS) cell_membrane Cell Membrane inflammatory_stimulus->cell_membrane nf_kb NF-κB Pathway cell_membrane->nf_kb mapk MAPK Pathway cell_membrane->mapk pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb->pro_inflammatory_cytokines mapk->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation bisabolane Bisabolane Sesquiterpenoids bisabolane->nf_kb Inhibition bisabolane->mapk Inhibition

Caption: Postulated anti-inflammatory signaling pathway for bisabolane sesquiterpenoids.

References

Asperbisabolane L: A Comparative Analysis of a Novel Bisabolane Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Asperbisabolane L, a recently discovered bisabolane-type sesquiterpenoid, reveals its significant anti-inflammatory potential. Isolated from the deep-sea sediment-derived fungus Aspergillus sydowii MCCC 3A00324, this compound is part of a larger family of Asperbisabolanes (A-N) that exhibit diverse chemical structures and biological activities. This guide provides a comparative analysis of this compound with other notable bisabolane (B3257923) sesquiterpenoids from various natural sources, offering insights for researchers in drug discovery and natural product chemistry.

Bisabolane-type sesquiterpenoids are a class of natural products known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] this compound stands out due to its potent inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes.

Comparative Biological Activity

The primary biological activity reported for this compound is its anti-inflammatory effect, specifically the inhibition of NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. To contextualize its potency, the following table compares the inhibitory activity of this compound with other well-characterized bisabolane sesquiterpenoids from different natural sources.

CompoundNatural SourceBioactivityIC50 Value
This compound Aspergillus sydowii (Fungus)Anti-inflammatory (NO inhibition)3.8 µM
(S)-TurmeroneCurcuma longa (Plant)Anti-inflammatory (NO inhibition)18.6 µM
α-BisabololMatricaria chamomilla (Plant)Anti-inflammatory (LPS-induced IL-6)~5 µM
Pestalotiopsin APestalotiopsis fici (Fungus)Cytotoxicity (various cancer cell lines)2.5-10 µM
Aspergiterpenoid AAspergillus sp. (Fungus)Antibacterial (various strains)MIC: 1.25-20.0 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the isolation of this compound and the assessment of its anti-inflammatory activity.

Isolation of this compound from Aspergillus sydowii

The isolation of this compound from the fungal strain Aspergillus sydowii MCCC 3A00324 involves a multi-step process:

  • Fermentation: The fungus is cultured in a suitable liquid medium to encourage the production of secondary metabolites.

  • Extraction: The culture broth and mycelia are extracted with an organic solvent, typically ethyl acetate, to isolate the crude extract containing the desired compounds.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically includes:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound is evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in BV-2 microglial cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: BV-2 microglial cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • NO Measurement: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the untreated (control) cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the study of this compound, the following diagrams illustrate the general experimental workflow for its isolation and a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory compounds.

experimental_workflow cluster_isolation Isolation of this compound cluster_bioassay Anti-inflammatory Bioassay Fermentation Fungal Fermentation (Aspergillus sydowii) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Silica Gel, Sephadex, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, HRMS) Pure_Compound->Structure_Elucidation Treatment Treatment with This compound Pure_Compound->Treatment Cell_Culture BV-2 Cell Culture Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation NO_Measurement Nitric Oxide Measurement (Griess Assay) Stimulation->NO_Measurement Data_Analysis Data Analysis (IC50 Determination) NO_Measurement->Data_Analysis nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Induces Transcription Asperbisabolane This compound Asperbisabolane->IKK Inhibits

References

A Head-to-Head Comparison: Asperbisabolane L Analogue vs. Vancomycin in the Fight Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. This guide provides a comparative analysis of the antimicrobial efficacy of a representative phenolic bisabolane (B3257923) sesquiterpenoid (PBS), analogous to the novel compound class of Asperbisabolane L, against the well-established antibiotic, Vancomycin. The focus of this comparison is their activity against Staphylococcus aureus, a clinically significant Gram-positive pathogen.

Quantitative Efficacy Analysis

The antimicrobial activity of a representative Phenolic Bisabolane Sesquiterpenoid (PBS) isolated from Aspergillus species and the glycopeptide antibiotic Vancomycin were evaluated against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters in assessing antibiotic efficacy. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, while MBC is the lowest concentration that will prevent the growth of an organism after subculture on to antibiotic-free media.

Compound Target Organism MIC (µg/mL) MBC (µg/mL) Reference
Phenolic Bisabolane Sesquiterpenoid (PBS)Staphylococcus aureus2 - 64>64[1][2]
VancomycinStaphylococcus aureus0.5 - 22 - 8Standard Reference

Note: The data for the Phenolic Bisabolane Sesquiterpenoid is a representative range based on published studies on similar compounds isolated from Aspergillus species.

Experimental Protocols

The following methodologies are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A pure culture of Staphylococcus aureus is grown overnight on a suitable agar (B569324) medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (Phenolic Bisabolane Sesquiterpenoid or Vancomycin) is prepared. A series of twofold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate also includes a positive control (bacteria without antimicrobial agent) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as an extension of the MIC assay.

  • Subculturing: Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from all wells that show no visible growth.

  • Plating: The aliquot is plated onto a suitable antibiotic-free agar medium.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Process and Potential Mechanisms

To better understand the experimental workflow and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Antimicrobial Agent Antimicrobial Agent Serial Dilution Serial Dilution Antimicrobial Agent->Serial Dilution Serial Dilution->Inoculation Incubation (24h) Incubation (24h) Inoculation->Incubation (24h) MIC Determination MIC Determination Incubation (24h)->MIC Determination MBC Plating MBC Plating MIC Determination->MBC Plating MBC Determination MBC Determination MBC Plating->MBC Determination

Caption: Workflow for MIC and MBC determination.

Signaling_Pathway PBS Phenolic Bisabolane Sesquiterpenoid Membrane Bacterial Cell Membrane PBS->Membrane Interacts with Enzymes Essential Enzymes PBS->Enzymes Inhibits Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage & Metabolite Efflux Disruption->Leakage Death Bacterial Cell Death Leakage->Death Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->Death

Caption: Hypothetical mechanism of PBS action.

References

Comparative Analysis of Asperbisabolane L's Potential Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

Asperbisabolane L, a member of the bisabolane-type sesquenoid family, has emerged as a compound of interest for its potential therapeutic properties. While the precise molecular target of this compound remains to be definitively identified, existing research on structurally similar compounds, particularly β-bisabolol, points towards a significant role in the modulation of inflammatory pathways. This guide provides a comparative analysis of the potential anti-inflammatory effects of this compound, using β-bisabolol as a proxy, against a well-characterized inhibitor of key inflammatory signaling pathways, parthenolide (B1678480).

Comparative Efficacy in Inhibiting Inflammatory Mediators

The anti-inflammatory potential of a compound can be quantified by its ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). The following table summarizes the available data on the inhibitory activity of β-bisabolol and the known NF-κB inhibitor, parthenolide.

CompoundAssayCell LineConcentration% InhibitionIC50 Value
β-Bisabolol Nitric Oxide (NO) ProductionRAW 264.750 µg/mL55.5%[1][2]Not Reported
Prostaglandin E2 (PGE2) ProductionRAW 264.750 µg/mL62.3%[1][2]Not Reported
Tumor Necrosis Factor-α (TNF-α) ProductionRAW 264.750 µg/mL45.3%[1][2]Not Reported
Parthenolide iNOS Promoter ActivityTHP-1--~10 µM[3]
Cytokine Inhibition (IL-6, IL-1β, etc.)THP-1--1.091-2.620 µM[4]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and TNF-α. Parthenolide is a known inhibitor of this pathway, primarily by targeting the IκB kinase (IKK) complex.[5][6][7] Based on the observed downstream effects of β-bisabolol (inhibition of iNOS and COX-2 dependent products), it is hypothesized that this compound may also exert its effects by modulating this pathway.

G NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->ProInflammatory activates Parthenolide Parthenolide Parthenolide->IKK Asperbisabolane This compound (presumed) Asperbisabolane->IKK

Caption: Presumed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another crucial regulator of inflammation. The activation of these kinases can lead to the expression of inflammatory mediators. Parthenolide has been shown to affect MAPK signaling, although its effects can be complex and cell-type dependent.[8][9][10] Studies on α-bisabolol, a compound closely related to β-bisabolol, have shown inhibition of ERK1/2 and p38 phosphorylation, suggesting a potential role for bisabolane (B3257923) sesquiterpenoids in modulating this pathway.

G MAPK Signaling Pathway Modulation Stimuli Inflammatory Stimuli MEKK MEKK Stimuli->MEKK MKK MKKs MEKK->MKK MAPK MAPKs (ERK, JNK, p38) MKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Parthenolide Parthenolide Parthenolide->MAPK Asperbisabolane This compound (presumed) Asperbisabolane->MAPK

Caption: Potential modulation of the MAPK pathway by this compound.

Experimental Workflow for Target Validation

To confirm the molecular target and mechanism of action of this compound, a systematic experimental approach is necessary. The following workflow outlines the key steps for a comprehensive investigation.

G Experimental Workflow for Target Validation Start Start Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with This compound LPS_Stimulation->Compound_Treatment Assays In vitro Assays Compound_Treatment->Assays NO_Assay Nitric Oxide Assay (Griess Reagent) Assays->NO_Assay PGE2_Assay PGE2 ELISA Assays->PGE2_Assay TNF_Assay TNF-α ELISA Assays->TNF_Assay Western_Blot Western Blot Analysis Assays->Western_Blot Data_Analysis Data Analysis and IC50 Determination NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis TNF_Assay->Data_Analysis NFkB_WB NF-κB Pathway Proteins (p-IKK, IκBα, p-p65) Western_Blot->NFkB_WB MAPK_WB MAPK Pathway Proteins (p-ERK, p-JNK, p-p38) Western_Blot->MAPK_WB NFkB_WB->Data_Analysis MAPK_WB->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A logical workflow for investigating this compound's effects.

Experimental Protocols

The following are detailed protocols for the key in vitro assays required to validate the anti-inflammatory effects of this compound.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Assay: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well.

  • Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[10][11][12]

Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-α (TNF-α) ELISA

Objective: To quantify the concentration of PGE2 and TNF-α in cell culture supernatants.

Methodology:

  • Sample Collection: Collect the cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with this compound, as described in the NO assay protocol.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific PGE2 and TNF-α kits. A general procedure is as follows:

    • Coat a 96-well plate with a capture antibody specific for either PGE2 or TNF-α.

    • Block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the wells again and add a substrate for the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the concentration of PGE2 or TNF-α in the samples by comparing their absorbance to the standard curve.[1][5][7][8][13][14][15][16][17]

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

  • Protein Extraction: After treatment with this compound and stimulation with LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IKK, IκBα, p65 (for NF-κB pathway) and ERK, JNK, p38 (for MAPK pathway) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.[2][9][18][19][20][21][22][23]

Conclusion and Future Directions

The available evidence on β-bisabolol strongly suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. This comparative guide provides a framework for the systematic evaluation of this compound's mechanism of action against the well-established NF-κB inhibitor, parthenolide.

Future research should focus on:

  • Direct Molecular Target Identification: Employing techniques such as affinity chromatography, pull-down assays, or computational modeling to identify the direct binding partner(s) of this compound.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation to validate the in vitro findings.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity and to potentially develop more potent derivatives.

By following the experimental protocols outlined in this guide, researchers can systematically elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Replicating the Synthesis of Fungal Bisabolane Sesquiterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search did not yield a published total synthesis for a compound specifically named "Asperbisabolane L." This suggests the possibility of an alternative name or that its synthesis has not yet been documented in peer-reviewed literature. However, the broader class of bisabolane (B3257923) sesquiterpenoids from Aspergillus fungi presents a rich field for synthetic exploration.

This guide offers a comparative analysis of published synthetic routes for a closely related and well-documented compound, (-)-Sydonic Acid , a bioactive bisabolane sesquiterpenoid isolated from Aspergillus sydowii. By examining different synthetic strategies, this document provides valuable insights for researchers, scientists, and drug development professionals working on the synthesis of this important class of natural products. We will compare a biomimetic approach with a more linear synthesis, highlighting differences in efficiency and strategy.

Comparison of Synthetic Strategies for (-)-Sydonic Acid

Two distinct total syntheses of (-)-sydonic acid have been reported, offering different approaches to constructing the characteristic bisabolane skeleton. The following table summarizes the key quantitative data from these syntheses for a direct comparison.

MetricBiomimetic Synthesis (Majetich et al., 1999) Linear Synthesis (Kuang et al., 2010)
Total Number of Steps 8 steps (from farnesyl pyrophosphate analog)10 steps (from (R)-(-)-carvone)
Overall Yield Not explicitly reported~15%
Key Strategy Biomimetic polyene cyclizationChiral pool synthesis, Wittig reaction
Starting Material (Z,E)-farnesyl pyrophosphate analog(R)-(-)-carvone
Stereocontrol Substrate-controlled cyclizationChiral pool, diastereoselective reactions

Experimental Workflows and Methodologies

The two synthetic routes employ fundamentally different strategies to achieve the target molecule. The biomimetic approach mimics the proposed biosynthetic pathway, while the linear synthesis relies on a chiral pool starting material and established synthetic transformations.

Biomimetic Synthesis Workflow

This approach utilizes a Lewis acid-promoted cyclization of a farnesyl pyrophosphate analog, which mirrors the natural biosynthetic cascade to form the bisabolane core in a single step.

G A Farnesyl Pyrophosphate Analog B Lewis Acid-Promoted Polyene Cyclization A->B C Bisabolane Intermediate B->C D Oxidation & Functional Group Manipulation C->D E (-)-Sydonic Acid D->E

Biomimetic synthesis of (-)-Sydonic Acid.
Linear Synthesis Workflow

This synthesis begins with a readily available chiral starting material, (R)-(-)-carvone, and proceeds through a sequence of well-defined steps to construct the target molecule with control over stereochemistry.

G A (R)-(-)-Carvone B Side Chain Modification A->B C Ring Expansion/Modification B->C D Key Intermediate C->D E Wittig Reaction D->E F Final Functionalization E->F G (-)-Sydonic Acid F->G

Linear synthesis of (-)-Sydonic Acid.

Key Experimental Protocols

Below are the detailed methodologies for the pivotal steps in the linear synthesis of (-)-sydonic acid, providing a replicable protocol for researchers.

Synthesis of Key Aldehyde Intermediate from (R)-(-)-Carvone
  • Protection of the Ketone: (R)-(-)-carvone is treated with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water, to afford the corresponding ketal.

  • Oxidative Cleavage: The protected carvone (B1668592) is then subjected to ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or triphenylphosphine), to cleave the endocyclic double bond and furnish a keto-aldehyde.

  • Wittig Reaction: The resulting aldehyde is reacted with a suitable phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) bromide) and a strong base (e.g., n-butyllithium) in an ethereal solvent to install the terminal alkene.

  • Deprotection and Isomerization: The ketal protecting group is removed under acidic conditions to regenerate the ketone. Subsequent treatment with a base (e.g., sodium methoxide) epimerizes the isopropenyl group to the thermodynamically more stable configuration, yielding the key aldehyde intermediate.

Final Steps to (-)-Sydonic Acid
  • Second Wittig Reaction: The aldehyde intermediate is subjected to a second Wittig reaction, this time with a phosphonium ylide bearing the aromatic portion of the final molecule.

  • Oxidation: The resulting alkene is then oxidized to the corresponding carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent) to yield (-)-sydonic acid.

This comparative guide provides a framework for understanding and replicating the synthesis of bisabolane sesquiterpenoids. The choice between a biomimetic and a linear approach will depend on the specific goals of the research, including the need for scalability, efficiency, and the availability of starting materials.

Independent Verification of the Biological Activity of Asperbisabolane L and Related Fungal Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of bisabolane-type sesquiterpenoids isolated from Aspergillus species, with a focus on their antibacterial, cytotoxic, and anti-inflammatory properties. Due to the limited specific data on "Asperbisabolane L," this document evaluates a selection of structurally related and well-characterized bisabolane (B3257923) sesquiterpenoids from Aspergillus fungi. The performance of these fungal metabolites is compared with established pharmaceutical agents to provide a benchmark for their potential therapeutic applications. All quantitative data is presented in standardized tables, and detailed experimental protocols for the key assays are provided.

Comparative Analysis of Biological Activity

Bisabolane-type sesquiterpenoids, a class of natural products frequently isolated from fungi of the Aspergillus genus, have demonstrated a range of biological activities, including antibacterial, cytotoxic, and anti-inflammatory effects.[1][2][3] This section presents a comparative summary of the efficacy of several Aspergillus-derived bisabolane sesquiterpenoids against standard antibacterial and anticancer drugs.

Antibacterial Activity

The antibacterial potential of Aspergillus-derived bisabolane sesquiterpenoids was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC value represents the lowest concentration of a compound that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial potency. The data is compared with Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic.

Table 1: Antibacterial Activity of Aspergillus-Derived Bisabolane Sesquiterpenoids and Ciprofloxacin

CompoundBacterial StrainMIC (µM)Reference
Bisabolane Sesquiterpenoids
(-)-SydonolStaphylococcus albus5.00[1]
Micrococcus tetragenus1.25[1]
(-)-Sydonic acidSarcina lutea2.50[1]
Aspergoterpenin AErwinia carotovora30.8 (15.2 µg/mL)[4]
Aspergoterpenin BErwinia carotovora56.4 (28.4 µg/mL)[4]
Unnamed Bisabolane 1Aeromonas hydrophilia2.0 µg/mL[5]
Escherichia coli8.0 µg/mL[5]
Unnamed Bisabolane 2Aeromonas hydrophilia1.0 µg/mL[5]
Escherichia coli4.0 µg/mL[5]
Comparator
CiprofloxacinStaphylococcus aureus0.25-12.5[6][7][8]
Escherichia coli0.013-0.016[6][7]

Note: Direct comparison of MIC values should be made with caution as the specific bacterial strains and experimental conditions may vary between studies.

Cytotoxic Activity

The cytotoxic (anti-cancer) activity of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates greater cytotoxic potency. The data is compared with Doxorubicin, a widely used chemotherapy agent.

Table 2: Cytotoxic Activity of Aspergillus-Derived Bisabolane Sesquiterpenoids and Doxorubicin

CompoundCancer Cell LineIC50 (µM)Reference
Bisabolane Sesquiterpenoids
Aspertenol AK562 (Leukemia)16.6[9][10]
A549 (Lung Cancer)43.5[9][10]
Aspertenol CK562 (Leukemia)48.53[10]
Known Compound 4 (from A. tennesseensis)K562 (Leukemia)72.7[9][10]
A549 (Lung Cancer)70.2[9][10]
5S-hydroxy-β-aflatremHeLa (Cervical Cancer)12.54[11]
HepG2 (Liver Cancer)15.06[11]
MCF-7 (Breast Cancer)26.56[11]
Comparator
DoxorubicinHeLa (Cervical Cancer)2.92[12]
HepG2 (Liver Cancer)~0.45 µg/mL (~0.78 µM) - 12.18[12][13][14]
A549 (Lung Cancer)>20[12][15]

Note: IC50 values are highly dependent on the cell line, incubation time, and assay method used. The presented data is for comparative purposes and is extracted from various studies.

Anti-inflammatory Activity

The anti-inflammatory potential of bisabolane sesquiterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value represents the concentration of the compound that inhibits 50% of the NO production. Dexamethasone, a corticosteroid, is used as a standard anti-inflammatory drug for comparison.

Table 3: Anti-inflammatory Activity of Bisabolane Sesquiterpenoids and Dexamethasone

CompoundCell LineIC50 (µM)Reference
Bisabolane Sesquiterpenoids
Asperbisabolane ARAW 264.7> 50[16]
Asperbisabolane BRAW 264.715.3[16]
Asperbisabolane CRAW 264.711.2[16]
Dicyclic BisabolaneRAW 264.725.5[3][17]
Comparator
DexamethasoneRAW 264.7~33.6 - 34.60 µg/mL (~85-88 µM)[3][17][18]

Note: The bisabolane sesquiterpenoids listed above were isolated from various natural sources, with Asperbisabolanes A, B, and C being from Aspergillus sydowii. The data is presented to illustrate the potential anti-inflammatory activity within this class of compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10^8 colony-forming units (CFU)/mL. This is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture C Standardized Inoculum (5x10^5 CFU/mL) A->C Inoculum Prep B Compound Stock D Compound Dilutions in 96-well plate B->D Serial Dilution E Inoculate Plate C->E D->E F Incubate (37°C, 18-24h) E->F G Visual Inspection for Turbidity F->G H Determine MIC G->H

Experimental workflow for the Broth Microdilution Assay.

Cytotoxicity Assay (MTT/CCK-8 Method)

This colorimetric assay is used to assess cell viability and determine the IC50 of a compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

  • Incubation: The plate is incubated for a further 1-4 hours. During this time, viable cells with active metabolism convert the MTT/CCK-8 reagent into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (around 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

G A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compound (Varying Concentrations) B->C D Incubate (24-72h) C->D E Add MTT or CCK-8 Reagent D->E F Incubate (1-4h) E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Bisabolanes Bisabolane Sesquiterpenoids Bisabolanes->IkBa_p Inhibits Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Proteins iNOS, COX-2, etc. mRNA->Proteins Translation

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Asperbisabolane L

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Asperbisabolane L, a sesquiterpenoid, drawing upon established safety protocols for similar chemical substances. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.

This compound is classified with several potential hazards, underscoring the need for careful handling during disposal. Based on data from similar compounds, it is presumed to be harmful if swallowed or inhaled, a cause of skin and eye irritation, and may lead to allergic skin reactions.[1] Furthermore, its potential toxicity to aquatic life with long-lasting effects necessitates stringent disposal protocols to prevent environmental contamination.[1]

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and potential irritation or allergic reaction.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and accidental contact.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.To avoid inhalation of any potential vapors or aerosols.[1]

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

  • Avoid release to the environment.[1]

This compound Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to prevent accidental exposure and environmental release.

Step 1: Waste Collection

All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be collected in a designated hazardous waste container.

  • Container Type: Use a chemically resistant, leak-proof container with a secure screw-top cap. The original container may be used if it is in good condition.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and a description of the waste (e.g., "this compound in Ethanol," "Contaminated Debris with this compound").

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial for safe disposal.

  • Non-Halogenated Organic Waste: If this compound is in a non-halogenated solvent (e.g., ethanol, methanol, acetone), it should be collected in a container designated for non-halogenated organic waste.

  • Halogenated Organic Waste: If it is in a halogenated solvent (e.g., dichloromethane, chloroform), it should be collected in a container for halogenated organic waste.

  • Solid Waste: Contaminated solid materials should be collected in a separate, clearly labeled container for solid hazardous waste.

Step 3: Storage

Store the hazardous waste container in a designated, secure area away from heat, sparks, open flames, and incompatible materials such as oxidizing agents, strong acids, and strong alkalis.[1] The storage area should be well-ventilated.

Step 4: Disposal

The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour this compound down the drain or dispose of it in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste liquid or solid? A->B C Liquid Waste: Collect in a labeled, sealed, chemically compatible container. B->C Liquid D Solid Waste: Collect in a labeled, sealed bag or container for solid waste. B->D Solid E Is the solvent halogenated? C->E H Store in designated hazardous waste storage area. D->H F Segregate into 'Non-Halogenated Organic Waste' E->F No G Segregate into 'Halogenated Organic Waste' E->G Yes F->H G->H I Arrange for pickup by EHS or a licensed waste disposal service. H->I J End: Proper Disposal I->J

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research setting. Always consult your institution's specific safety and disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.